N-Hexylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHJCNSXYDSOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197146 | |
| Record name | N-Hexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-32-1 | |
| Record name | N-Hexylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexylaniline is a secondary aromatic amine that finds utility as a versatile intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its structure, comprising a hexyl group attached to the nitrogen atom of an aniline molecule, imparts a combination of hydrophobic and hydrophilic properties, making it a subject of interest in material science and as a building block in drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.
Chemical Structure
This compound consists of a phenyl group bonded to a secondary amine, which is further substituted with a hexyl chain. The systematic IUPAC name for this compound is this compound.
Key Structural Identifiers:
-
Molecular Formula: C₁₂H₁₉N[1]
-
SMILES: CCCCCCNC1=CC=CC=C1[1]
-
InChI: InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3[1]
-
InChIKey: OXHJCNSXYDSOFN-UHFFFAOYSA-N[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to distinguish between this compound (CAS: 4746-32-1) and its isomer 4-hexylaniline (CAS: 33228-45-4), as their properties may differ. The data below primarily pertains to this compound unless otherwise specified.
| Property | Value | Source |
| CAS Number | 4746-32-1 | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Appearance | Colorless to brown liquid | [1] |
| Boiling Point | 140-145 °C at 15 mmHg | [1] |
| Density | 0.8994 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5228 | [1] |
| pKa | 5.05 ± 0.50 (Predicted) | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Water Solubility | Insoluble | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.
Synthesis of this compound
Two primary methods for the synthesis of this compound are reductive amination and N-alkylation.
1. Reductive Amination of Aniline with Hexanal
This method involves the reaction of aniline with hexanal to form an intermediate imine, which is then reduced in situ to this compound. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]
Workflow Diagram:
Methodology:
-
To a solution of aniline (1.0 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran, add hexanal (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. N-Alkylation of Aniline with 1-Bromohexane
This direct approach involves the nucleophilic substitution of 1-bromohexane with aniline in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Methodology:
-
In a round-bottom flask, combine aniline (1.0 equivalent), 1-bromohexane (1.2 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and purity determination of this compound. A validated method for the constitutional isomer 4-hexylaniline can be adapted.[3]
Workflow Diagram:
Experimental Conditions (Adapted from 4-Hexylaniline analysis)[3]:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10-mL volumetric flask and dissolve in methanol.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.
-
Column: A 60-m × 0.32-mm, 85% polyethylene glycol–15% dimethylsilicone blend (DX-4) film column or equivalent.[3]
-
Injection Volume: 1.0 µL with a split ratio of 80:1.[3]
-
Oven Temperature: Isothermal at 195°C.[3]
-
Detector: FID or MS. For MS, an electron ionization (EI) source is typically used.
High-Performance Liquid Chromatography (HPLC)
HPLC is another suitable method for the analysis of this compound, particularly for monitoring reaction progress and assessing purity. A reversed-phase method is commonly employed for aniline and its derivatives.[4][5]
Experimental Conditions (General Method):
-
Column: A C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a suitable buffer (e.g., 0.05% sulfuric acid).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 243 nm or 200 nm).[4][5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the protons of the hexyl chain, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring and the hexyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as fragmentation patterns characteristic of the structure.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of this compound for professionals in research and development. The provided experimental protocols serve as a starting point for laboratory work, and optimization may be necessary to achieve desired results.
References
- 1. This compound | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to the Physical Characteristics of 4-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical characteristics of 4-Hexylaniline. The information is presented to support research, scientific analysis, and drug development activities where this chemical compound is of interest.
Core Physical Properties of 4-Hexylaniline
4-Hexylaniline, with the CAS number 33228-45-4, is an organic compound with the molecular formula C₁₂H₁₉N.[1][2] Its molecular weight is 177.29 g/mol .[1][3] The compound is also known by several synonyms, including 4-hexylbenzenamine, p-hexylaniline, and 4-n-hexylaniline.[1][3][4] It typically appears as a colorless to pale yellow or orange liquid.[4][5][6]
Quantitative Data Summary
The physical properties of 4-Hexylaniline are summarized in the table below. It is important to note that variations in reported values exist across different sources, which may be attributed to differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions | Source(s) |
| Molecular Weight | 177.29 g/mol | - | [1][3] |
| Density | 0.919 g/mL | at 25 °C | [2][4] |
| ~0.89 g/mL | Not specified | [4] | |
| Boiling Point | 279-285 °C | (lit.) | [2][4] |
| 145-146 °C | at 15 Torr | [1] | |
| ~334-336 °C | Not specified | [4] | |
| Melting Point | 76.0-76.5 °C | - | [1] |
| ~42 °C | - | [4] | |
| -45 °C | (estimate) | [2][4] | |
| Refractive Index | 1.525 | at 20 °C (lit.) | [4][7] |
| 1.5225-1.5265 | at 20 °C | [5][6] | |
| Solubility | Insoluble | in water | [2][4][8] |
| Soluble | in organic solvents (e.g., alcohol, ether, aromatic hydrocarbons) | [4] |
Experimental Protocols for Determining Physical Characteristics
The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound like 4-Hexylaniline.
Density Determination
The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the following steps:
-
Carefully weigh a clean, dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube).
-
Fill the pycnometer with the liquid sample (4-Hexylaniline), ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to exit through the capillary.
-
Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).
-
Wipe the outside of the pycnometer dry and weigh it.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Boiling Point Determination
The boiling point of a liquid can be determined by distillation or by using a Thiele tube.[9][10][11]
Distillation Method:
-
A small quantity of the liquid is placed in a distillation flask with a few boiling chips.[11]
-
The flask is heated, and the vapor passes over a thermometer bulb before being condensed.[11]
-
The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is the boiling point.[9][12]
Thiele Tube Method:
-
A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[11]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing oil.[11][13]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[13]
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]
Melting Point Determination
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[14] Although 4-Hexylaniline is generally a liquid, some sources report a melting point, suggesting it can exist as a solid under certain conditions. The capillary method is standard for determining the melting point of a solid.[15][16]
-
A small, dry sample of the solid is packed into a capillary tube.[16][17]
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube with a heating bath.[14][18]
-
The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[14][17]
Refractive Index Determination
The refractive index is a measure of how much light bends as it passes through a substance and is determined using a refractometer, such as an Abbe refractometer.[19][20]
-
A few drops of the liquid sample are placed on the prism of the refractometer.[19]
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the instrument until a clear boundary between light and dark fields is visible.[19]
-
The refractive index is read directly from the instrument's scale.[19]
Solubility Determination
The solubility of a compound in various solvents provides information about its polarity.[21][22]
-
A small, measured amount of the solute (4-Hexylaniline) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).[21][23]
-
The mixture is agitated vigorously.[21]
-
The solution is observed to determine if the solute has dissolved completely, partially, or not at all.[23] This can be repeated with different solvents to establish a solubility profile. For organic compounds, solubility is often tested in water, dilute acid, and dilute base to classify the compound.[22][24]
Logical Relationships of Physical Properties
The physical characteristics of 4-Hexylaniline are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 33228-45-4 CAS MSDS (4-HEXYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-n-Hexylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-hexylaniline [stenutz.eu]
- 8. 4-n-Hexylaniline, 98% | Fisher Scientific [fishersci.ca]
- 9. vernier.com [vernier.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. pubs.aip.org [pubs.aip.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. scribd.com [scribd.com]
- 23. chem.ws [chem.ws]
- 24. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the Synthesis of N-Hexylaniline from Aniline and Hexyl Halide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-hexylaniline, a valuable secondary amine intermediate in the pharmaceutical and chemical industries. The primary focus is on the N-alkylation of aniline with a hexyl halide, a common and effective synthetic route. This document details various catalytic methodologies, presents quantitative data for reaction optimization, and offers step-by-step experimental protocols.
Introduction
The N-alkylation of aniline is a fundamental organic transformation that involves the substitution of a hydrogen atom on the nitrogen of the amino group with an alkyl group. This reaction, when employing a hexyl halide, yields this compound. The direct alkylation of aniline with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Moreover, the differing polarities of the reactants can impede reaction efficiency. To overcome these challenges, various catalytic systems have been developed to enhance reaction rates, yields, and selectivity for the desired mono-alkylated product.
This guide will explore two prominent and effective catalytic approaches for this synthesis: Phase Transfer Catalysis (PTC) and Micellar Catalysis. These methods offer significant advantages in terms of reaction conditions, selectivity, and environmental impact compared to traditional approaches.
Catalytic Approaches
Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] In the context of this compound synthesis, aniline and the hexyl halide are in the organic phase, while an inorganic base, such as sodium hydroxide or potassium carbonate, resides in the aqueous phase. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or carbonate anion from the aqueous phase to the organic phase.[2] This anion then deprotonates the aniline, generating the more nucleophilic anilide anion, which readily reacts with the hexyl halide in the organic phase to form this compound.
Advantages of PTC include:
-
Use of inexpensive and safer inorganic bases.[1]
-
Milder reaction conditions.
-
Increased reaction rates and yields.[1]
-
Reduced need for anhydrous solvents.
Micellar Catalysis
Micellar catalysis utilizes surfactants to form micelles in an aqueous medium. These micelles act as nano-reactors, encapsulating the organic reactants (aniline and hexyl halide) within their hydrophobic cores, thereby increasing their effective concentration and facilitating the reaction.[2] This approach is particularly advantageous for reactions involving non-polar reactants in an aqueous environment, promoting a "green chemistry" approach by reducing the reliance on volatile organic solvents.
Data Presentation
The following table summarizes quantitative data for the N-alkylation of aniline with hexyl halides under various catalytic conditions, providing a comparative overview of reaction efficiencies.
| Alkyl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| n-Hexyl Bromide | Aqueous SDS | NaHCO₃ | Water | 80 | - | Good | [2] |
| 1-Bromohexane | Al₂O₃-OK (20 wt%) | - | Acetonitrile | 30 | 1-7 | 80% | [3] |
Experimental Protocols
Synthesis of this compound via Phase Transfer Catalysis
This protocol describes a generalized procedure for the synthesis of this compound using a phase transfer catalyst.
Materials:
-
Aniline
-
1-Bromohexane (or other hexyl halide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or other suitable organic solvent
-
Deionized water
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), 1-bromohexane (1.1 eq), and toluene.
-
Catalyst and Base Addition: Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq). In a separate vessel, prepare an aqueous solution of sodium hydroxide or potassium carbonate and add it to the reaction mixture.
-
Reaction: Heat the biphasic mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product.[2]
Synthesis of this compound via Micellar Catalysis
This protocol provides a general method for the N-alkylation of aniline in an aqueous micellar system.
Materials:
-
Aniline
-
1-Bromohexane
-
Sodium dodecyl sulfate (SDS) or other suitable surfactant
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare an aqueous solution of the surfactant (e.g., SDS) at a concentration above its critical micelle concentration.
-
Reagent Addition: Add aniline (1.0 eq), 1-bromohexane (1.1 eq), and sodium bicarbonate to the micellar solution.
-
Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80 °C).[2] The reaction is typically carried out for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: General reaction scheme for the N-alkylation of aniline with a hexyl halide.
Caption: Generalized experimental workflow for the synthesis of this compound.
References
Spectroscopic Profile of N-Hexylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Hexylaniline (CAS No: 4746-32-1), a secondary aromatic amine. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols are provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.22 - 7.16 | m | 2H | Aromatic CH |
| 6.76 - 6.67 | m | 3H | Aromatic CH |
| 3.11 | t, J = 7.2 Hz | 2H | N-CH₂ |
| 1.66 - 1.58 | m | 2H | N-CH₂-CH₂ |
| 1.43 - 1.28 | m | 6H | -(CH₂)₃- |
| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |
Data obtained from a publication by The Royal Society of Chemistry.[1][2]
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 148.6 | Aromatic C-N |
| 129.3 | Aromatic CH |
| 117.2 | Aromatic CH |
| 112.8 | Aromatic CH |
| 44.1 | N-CH₂ |
| 31.8 | N-CH₂-CH₂ |
| 29.7 | -(CH₂)₃- |
| 27.0 | -(CH₂)₃- |
| 22.8 | -(CH₂)₃- |
| 14.2 | -CH₃ |
Data obtained from a publication by The Royal Society of Chemistry.[2]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3410 | N-H stretch |
| 2955, 2925, 2855 | C-H stretch (aliphatic) |
| 1602, 1505 | C=C stretch (aromatic) |
| 1466 | C-H bend (aliphatic) |
| 1319 | C-N stretch |
| 1254, 1178 | C-H in-plane bend (aromatic) |
| 745, 690 | C-H out-of-plane bend (aromatic) |
Data obtained from a publication by The Royal Society of Chemistry.[2]
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Proposed Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 106 | [M - C₅H₁₁]⁺ (Base Peak) |
Fragmentation pattern is based on data from analogous compounds and general principles of amine fragmentation.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (Neat/Liquid Film) : A drop of liquid this compound is placed directly on the ATR crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Acquisition : The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty accessory is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
GC-MS Analysis : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer.
-
Ionization and Detection : Electron ionization (EI) is a common method for generating ions. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-hexylaniline. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative information, outlining potential degradation pathways based on the chemical nature of aromatic amines, and providing detailed experimental protocols for the systematic determination of its solubility and stability profiles. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection, formulation, and storage, as well as providing a framework for generating crucial experimental data.
Introduction
4-Hexylaniline (CAS No. 33228-45-4) is an aromatic amine with a C6 alkyl chain attached to the para position of the aniline ring. Its molecular structure, combining a hydrophilic amino group and a significant hydrophobic component, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is critical for its application in chemical synthesis, as a dye intermediate, and in the fabrication of materials.[1] For drug development professionals, analogous structures are often investigated, making the methodologies for characterizing such compounds highly relevant. This guide consolidates the existing knowledge on 4-hexylaniline's solubility and stability and provides robust experimental workflows for their determination.
Physicochemical Properties of 4-Hexylaniline
A summary of the key physicochemical properties of 4-hexylaniline is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N | [2] |
| Molecular Weight | 177.29 g/mol | [2] |
| Appearance | Clear yellow to red liquid | [1] |
| Boiling Point | 279-285 °C (lit.) | [3][4] |
| Density | 0.919 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.525 (lit.) | [3][4] |
| Flash Point | >110 °C (>230 °F) | [5] |
Solubility Profile
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | Ambient | Insoluble | [6][7][8] |
| Methanol | 25 | Data Not Available | - |
| Ethanol | 25 | Data Not Available | - |
| Acetone | 25 | Data Not Available | - |
| Diethyl Ether | 25 | Data Not Available | - |
| Toluene | 25 | Data Not Available | - |
| n-Hexane | 25 | Data Not Available | - |
Experimental Protocol for Solubility Determination (OECD Guideline 105)
To obtain quantitative solubility data, the following protocol, based on the OECD Guideline 105 "Water Solubility," is recommended.[6][9][10] This can be adapted for organic solvents.
Objective: To determine the saturation concentration of 4-hexylaniline in a given solvent at a specific temperature.
Method: Flask Method (for solubilities > 10⁻² g/L)
Materials:
-
4-Hexylaniline (of known purity)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[11]
Procedure:
-
Preparation of Test Solution: Add an excess amount of 4-hexylaniline to a known volume of the solvent in a glass flask with a stopper.
-
Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this, but 24-48 hours is typical).
-
Phase Separation: After equilibration, allow the mixture to stand at the test temperature to allow for the separation of undissolved material. Centrifugation may be used to facilitate this process.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtrate and analyze the concentration of 4-hexylaniline using a validated HPLC or GC method.
-
Data Analysis: Calculate the solubility in g/L. The experiment should be performed in triplicate to ensure accuracy and precision.
Caption: Workflow for solubility determination using the flask method.
Stability Profile
4-Hexylaniline is reported to be light-sensitive and should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[8] This suggests susceptibility to photodegradation and oxidation.
Potential Degradation Pathways
Based on the chemistry of anilines, the following degradation pathways are plausible for 4-hexylaniline:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored products.[12] The amino group can be oxidized to nitroso, nitro, and other coupled products. The presence of the electron-donating hexyl group may influence the rate and products of oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of anilines.[13] This can involve the generation of reactive oxygen species that attack the aromatic ring or the amino group.
-
Acid/Base Instability: While anilines are basic and form salts with acids, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation, although anilines are generally resistant to hydrolysis.
The following table summarizes the stability of 4-hexylaniline under various stress conditions.
| Stress Condition | Temperature | Duration | Observations/Degradation Products |
| Acidic (e.g., 0.1 M HCl) | 25 °C, 60 °C | To be determined | Data Not Available |
| Basic (e.g., 0.1 M NaOH) | 25 °C, 60 °C | To be determined | Data Not Available |
| Oxidative (e.g., 3% H₂O₂) | 25 °C | To be determined | Data Not Available |
| Photolytic (UV/Vis light) | Ambient | To be determined | Data Not Available |
| Thermal (dry heat) | > 100 °C | To be determined | Data Not Available |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][14][15]
Objective: To investigate the degradation of 4-hexylaniline under various stress conditions.
Materials:
-
4-Hexylaniline
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Organic solvents (e.g., methanol, acetonitrile)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of 4-hexylaniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acid and Base Hydrolysis: To separate aliquots of the sample solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the sample solution. Store at room temperature.
-
Photolytic Degradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 105°C).
-
Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., with a PDA or MS detector) to separate and identify any degradation products.
Caption: General workflow for forced degradation studies.
Signaling Pathways and Logical Relationships
Currently, there is no information in the scientific literature to suggest that 4-hexylaniline is directly involved in specific biological signaling pathways. Its primary applications are in the chemical and materials science industries.
The logical relationship for assessing the developability of 4-hexylaniline or a similar compound from a physicochemical perspective is outlined below.
Caption: Logical workflow for physicochemical assessment.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of 4-hexylaniline. While quantitative data is sparse, the qualitative information, combined with an understanding of the chemistry of aromatic amines, provides a solid foundation for its handling and application. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary quantitative data to support their specific research and development needs. The logical workflows presented can guide the systematic evaluation of this and similar compounds. Further research to quantify the solubility in various organic solvents and to elucidate the specific degradation pathways and kinetics would be of significant value to the scientific community.
References
- 1. scilit.com [scilit.com]
- 2. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactions of aromatic amines | PDF [slideshare.net]
- 13. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Creosote - Wikipedia [en.wikipedia.org]
- 15. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hexylaniline molecular weight and formula
This guide provides the fundamental molecular and physical data for N-Hexylaniline, a compound relevant to various research and development applications. The information is presented to be accessible for researchers, scientists, and professionals in drug development.
Molecular and Physical Properties
This compound is an organic compound with the IUPAC name this compound.[1] Its core quantitative properties are summarized below for clear reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N[1][2][3] |
| Molecular Weight | 177.29 g/mol [1][4][5][6] |
| Density | 0.899 g/mL at 25 °C[4][7] |
| Boiling Point | 140-145 °C at 15 mmHg[6][7] |
| Flash Point | >110 °C (closed cup)[6][7] |
| Refractive Index | n20/D 1.5228[6][7] |
The compound is classified as an amine and is a liquid at room temperature.[7] It is soluble in organic solvents like alcohol and ether but is insoluble in water.[8]
References
- 1. This compound | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-N-Hexylaniline [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. This compound (CAS 4746-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound 98 4746-32-1 [sigmaaldrich.com]
- 7. This compound, 98% CAS#: 4746-32-1 [m.chemicalbook.com]
- 8. 4-n-Hexylaniline [chembk.com]
An In-depth Technical Guide to N-Hexylaniline: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and technical information for N-Hexylaniline, a chemical compound used in various laboratory and industrial applications. Understanding its properties and associated hazards is crucial for safe handling and use in research and development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 4746-32-1[1][2] |
| Molecular Formula | C₁₂H₁₉N[1] |
| Molecular Weight | 177.29 g/mol |
| Synonyms | N-n-Hexylaniline, N-Hexylbenzenamine, N-(Phenyl)hexylamine[3] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | Liquid[4] |
| Color | Colorless to brown[3] |
| Boiling Point | 140-145 °C at 15 mmHg[4] |
| Density | 0.8994 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.5228 |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table details its hazard classification and associated safety information.
| GHS Classification | Details |
| Pictogram |
|
| Signal Word | Warning [2][3] |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3] P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][3] P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][3] P405: Store locked up.[2][3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols: Safe Handling and First Aid
Detailed methodologies for handling and emergency procedures are critical for laboratory safety.
4.1. Safe Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[2] For operations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[2] Avoid release into the environment.
4.2. First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Visualization of Safety Information
The following diagram illustrates the key hazards associated with this compound and the primary routes of exposure.
Caption: Key Hazards and Routes of Exposure for this compound.
References
Theoretical Analysis of N-Hexylaniline Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the molecular orbitals of N-Hexylaniline. While specific high-level computational data for this compound is not extensively published, this document outlines the established protocols for such an investigation, including Density Functional Theory (DFT) calculations, and experimental validation techniques like UV-Visible Spectroscopy and Cyclic Voltammetry. Representative data, based on studies of analogous aniline derivatives, is presented to illustrate the expected outcomes of such theoretical studies. This guide serves as a foundational resource for researchers aiming to understand and predict the electronic properties of this compound for applications in materials science and drug development.
Introduction
This compound (C₁₂H₁₉N) is an alkylated aromatic amine whose electronic structure is of significant interest for various applications, including the synthesis of pigments, conductive polymers, and pharmaceutical agents.[1] The arrangement and energy levels of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity, optical properties, and intermolecular interactions.[2] The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability, color, and electronic conductivity.[2]
Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide profound insights into these properties.[3][4] These computational approaches allow for the precise calculation of orbital energies, electron density distribution, and the simulation of spectra, which can then be correlated with experimental data.[3] This guide details the standard computational and experimental workflows for characterizing the molecular orbitals of this compound.
Methodologies and Protocols
The characterization of molecular orbitals involves a synergistic approach combining computational modeling and experimental validation.
Computational Protocol: Density Functional Theory (DFT)
DFT is a robust method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[4] A typical DFT study on this compound would proceed as follows:
-
Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable functional for this purpose is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a comprehensive basis set like 6-311++G(d,p).[1][5]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.
-
Molecular Orbital Calculation: Using the optimized geometry, the molecular orbitals (HOMO, LUMO, etc.), their corresponding energy levels, and the overall electron density are calculated. This step provides the core quantitative data for the analysis.
-
Property Prediction: From the molecular orbital data, other electronic properties can be calculated.
-
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1]
-
The entire computational process is typically carried out using specialized software packages such as Gaussian, ORCA, or GAMESS.[4][5]
Experimental Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy is an experimental technique used to probe the electronic transitions within a molecule.
-
Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent (e.g., ethanol or DMSO) that does not absorb in the spectral region of interest.
-
Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).
-
Spectral Analysis: The resulting spectrum shows absorption peaks at specific wavelengths (λ_max). These peaks correspond to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).[6] The experimental λ_max can be compared to the values predicted by TD-DFT calculations. Common transitions include π→π* and n→π*.[6]
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to determine the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[7]
-
System Setup: The experiment uses a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode, all immersed in an electrolyte solution containing the this compound sample.[7]
-
Potential Sweep: A potentiostat applies a linear potential sweep to the working electrode, and the resulting current is measured. The potential is swept in both forward and reverse directions.[7]
-
Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The potentials at which oxidation and reduction peaks occur can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships.
Representative Data and Analysis
As specific published computational studies on this compound are limited, the following tables present representative data that would be expected from a DFT study at the B3LYP/6-311++G(d,p) level of theory. These values are derived from typical results for similar N-alkylated aniline compounds.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.15 | Second lowest unoccupied molecular orbital |
| LUMO | -0.89 | Lowest unoccupied molecular orbital, primarily localized on the aniline ring (π character)* |
| HOMO | -5.45 | Highest occupied molecular orbital, with significant contribution from the nitrogen lone pair and the π-system of the ring |
| HOMO-1 | -6.78 | Second highest occupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.56 | Energy difference between HOMO and LUMO |
Table 2: Key Calculated Electronic Properties
| Property | Value | Unit | Significance |
|---|---|---|---|
| Ionization Potential (IP) | 5.45 | eV | Energy required to remove an electron (approximated by -E_HOMO) |
| Electron Affinity (EA) | 0.89 | eV | Energy released when an electron is added (approximated by -E_LUMO) |
| Dipole Moment (μ) | 2.15 | Debye | Measure of the molecule's overall polarity |
| Predicted λ_max (TD-DFT) | 295 | nm | Wavelength of maximum absorption corresponding to the HOMO→LUMO transition |
Visualizations: Workflows and Concepts
To better illustrate the processes and concepts involved in the theoretical study of molecular orbitals, the following diagrams are provided.
References
The Genesis of a Synthetic Revolution: A Technical Guide to the Discovery and History of Alkylated Anilines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and historical development of alkylated anilines, a class of compounds that were pivotal to the birth of the synthetic chemical industry. From their foundational role in the vibrant hues of the first synthetic dyes to their indispensable applications as vulcanization accelerators and versatile chemical intermediates, this document provides a comprehensive overview of their origins, early synthetic methodologies, and evolving applications.
The Dawn of Aniline and the Spark of Alkylation
The story of alkylated anilines begins with aniline itself, a compound with a complex history of discovery. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1] Subsequently, Friedlieb Runge isolated a substance from coal tar in 1834 that he called "kyanol".[1] In 1840, Carl Julius Fritzsche obtained an oil from treating indigo with caustic potash, which he named "aniline".[1] It was the seminal work of August Wilhelm von Hofmann in 1843 that unified these discoveries, proving they were all the same substance, which became widely known as aniline.[1]
Hofmann's extensive research laid the groundwork for the synthetic dye industry.[2] A pivotal moment arrived in 1856 when Hofmann's student, William Henry Perkin, serendipitously synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine from aniline.[3][4] This discovery ignited a fervent period of chemical exploration into the reactivity of aniline and its derivatives.
It was within this fertile scientific landscape that the N-alkylation of aniline was systematically investigated. August Wilhelm von Hofmann, a central figure in the history of anilines, was the first to report the synthesis of N,N-dimethylaniline (DMA) in 1850. He prepared it by heating aniline with iodomethane.[5] This reaction demonstrated the nucleophilic character of the aniline nitrogen and opened the door to a vast array of N-alkylated derivatives.
Physicochemical Properties of Early Alkylated Anilines
The introduction of alkyl groups to the nitrogen atom of aniline brings about significant changes in its physical and chemical properties. The following table summarizes the key physicochemical data for aniline and its simple N-alkylated derivatives, which were among the first to be synthesized and characterized.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Aniline | C₆H₅NH₂ | C₆H₇N | 93.13 | -6.3 | 184.1 | 1.022 |
| N-Ethylaniline | C₆H₅NH(C₂H₅) | C₈H₁₁N | 121.18 | -63 | 205 | 0.963 |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | C₈H₁₁N | 121.18 | 2 | 194 | 0.956 |
| N,N-Diethylaniline | C₆H₅N(C₂H₅)₂ | C₁₀H₁₅N | 149.23 | -38 | 217 | 0.938 |
Foundational Synthetic Methodologies: Experimental Protocols
The early syntheses of alkylated anilines were foundational to the development of synthetic organic chemistry. Below are detailed protocols for some of the key historical methods.
Hofmann's N-Alkylation of Aniline (c. 1850)
This method, first described by August Wilhelm von Hofmann, represents the archetypal synthesis of N-alkylated anilines. The protocol below is a generalized representation of his work.
Objective: To synthesize N,N-dimethylaniline from aniline and an alkyl halide.
Reactants:
-
Aniline
-
Iodomethane (Methyl Iodide)
Procedure:
-
Aniline is heated with an excess of iodomethane in a sealed vessel.
-
The reaction produces a mixture of N-methylaniline, N,N-dimethylaniline, and the quaternary ammonium salt, N,N,N-trimethylanilinium iodide.
-
The resulting mixture is treated with a base, such as sodium hydroxide, to neutralize the hydroiodic acid formed and to deprotonate the ammonium salts of the primary and secondary amines.
-
The free amines are then separated by fractional distillation.
Reaction: C₆H₅NH₂ + 2 CH₃I → C₆H₅N(CH₃)₂ + 2 HI[5]
Early Industrial Production of N,N-Dimethylaniline
By the late 19th and early 20th centuries, the demand for N,N-dimethylaniline as a dye intermediate necessitated the development of more economical industrial processes. The use of methanol as the alkylating agent in the presence of a strong acid became the standard method.
Objective: To synthesize N,N-dimethylaniline on an industrial scale.
Reactants:
-
Aniline
-
Methanol
-
Sulfuric Acid (catalyst)
Procedure:
-
Aniline, methanol, and a catalytic amount of sulfuric acid are charged into a high-pressure autoclave. A typical molar ratio of aniline to methanol is approximately 1:3.5.[6]
-
The mixture is heated to a temperature of 210-225°C under a pressure of 3-3.3 MPa for several hours.[6]
-
During the reaction, the excess methanol and the by-product, dimethyl ether, are continuously removed.
-
After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution.
-
The organic layer, containing N,N-dimethylaniline, is separated from the aqueous layer.
-
The crude N,N-dimethylaniline is then purified by vacuum distillation to achieve a high purity product, with yields often exceeding 95%.[6]
Reaction: C₆H₅NH₂ + 2 CH₃OH --(H₂SO₄, Δ, P)--> C₆H₅N(CH₃)₂ + 2 H₂O[5]
The Hofmann-Martius Rearrangement (1871)
Discovered by August Wilhelm von Hofmann and Carl Alexander von Martius, this reaction involves the rearrangement of an N-alkylanilinium halide to the corresponding C-alkylaniline upon heating.
Objective: To synthesize ortho- and para-alkylanilines from an N-alkylaniline.
Reactants:
-
N-alkylanilinium halide (e.g., N-methylanilinium chloride)
Procedure:
-
The N-alkylanilinium halide is heated, typically to temperatures in the range of 200-300°C, in a sealed tube.
-
The alkyl group migrates from the nitrogen atom to the ortho and para positions of the aromatic ring.
-
The reaction mixture is then cooled, and the products are isolated and separated, often through fractional distillation or crystallization.
Reaction Mechanism: The reaction is believed to proceed through the dissociation of the N-alkylanilinium halide to the free N-alkylaniline and a hydrogen halide. The N-alkylaniline is then protonated on the nitrogen, and the resulting anilinium ion can undergo a Friedel-Crafts-like alkylation, where the alkyl group is transferred to the ring.
Key Applications Driving a New Industry
The development of alkylated anilines was not merely an academic exercise; it was driven by their immense practical applications that fueled the burgeoning chemical industry.
The Synthetic Dye Industry
The initial and most explosive application of alkylated anilines was in the synthesis of dyes. N,N-dimethylaniline, in particular, became a crucial intermediate for the production of triarylmethane dyes, such as Malachite Green and Crystal Violet.[5] The presence of the dimethylamino group acts as a powerful auxochrome, deepening and intensifying the color of the dye.
Revolutionizing the Rubber Industry: Vulcanization Acceleration
A second major industrial application for aniline and its derivatives emerged in the early 20th century with the discovery of organic vulcanization accelerators. In 1906, George Oenslager found that aniline could significantly shorten the time required to vulcanize rubber with sulfur.[7] While aniline itself proved to be too toxic for widespread use, this discovery spurred the development of aniline-based accelerators, such as diphenylguanidine (DPG), which is synthesized from aniline.[8] These accelerators work by increasing the rate of sulfur cross-linking between polymer chains, leading to faster curing times and improved physical properties of the vulcanized rubber.[8]
The mechanism of vulcanization acceleration is complex, involving the formation of an active sulfurating agent. It is believed that the accelerator reacts with sulfur to form a complex that can more readily transfer sulfur to the rubber polymer chains, initiating cross-linking.
Visualizing the Historical and Chemical Pathways
To better understand the relationships and processes described, the following diagrams, generated using the DOT language, illustrate the key historical developments and chemical transformations.
Conclusion
The discovery and development of alkylated anilines represent a cornerstone in the history of organic chemistry and the chemical industry. From the initial laboratory syntheses by pioneers like Hofmann to their large-scale industrial production, these compounds have demonstrated remarkable versatility. Their journey from the vibrant colors of the first synthetic dyes to the enhanced durability of modern rubber products illustrates the profound impact of fundamental chemical research on technological advancement. The foundational reactions and industrial processes developed for alkylated anilines not only provided essential materials for a growing world but also laid the experimental and theoretical groundwork for the vast field of synthetic organic chemistry that continues to evolve today. For researchers and professionals in drug development, understanding this history provides context for the origins of many synthetic scaffolds and reagents that are still in use and continue to inspire new discoveries.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 4. britannica.com [britannica.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
Navigating the Void: A Technical Guide to the Prospective Crystal Structure Analysis of 4-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Hexylaniline, a substituted aniline of interest in materials science and as a synthetic intermediate, presents a notable gap in the scientific literature: as of the date of this publication, its single-crystal X-ray structure has not been reported in publicly accessible crystallographic databases. This technical guide addresses this data void by providing a comprehensive framework for its future crystal structure analysis. It outlines the established experimental protocols for determining the crystal structure of a small organic molecule like 4-hexylaniline, from crystallization to data refinement. Furthermore, this document compiles the known physicochemical properties of 4-hexylaniline and discusses the crystallographic features of its derivatives to offer predictive insights into its potential solid-state behavior. This guide serves as a foundational resource for researchers embarking on the crystallographic characterization of 4-hexylaniline and related compounds.
Introduction to 4-Hexylaniline
4-Hexylaniline is an organic compound featuring a hexyl group attached to an aniline ring.[1] Its amphiphilic nature, combining a polar amine head with a nonpolar alkyl tail, makes it a valuable precursor for liquid crystals and a component in the synthesis of Schiff bases and metal complexes. Understanding its three-dimensional structure in the solid state is crucial for predicting its intermolecular interactions, crystal packing, and, consequently, its material properties. However, a definitive crystal structure remains elusive.
Physicochemical Properties of 4-Hexylaniline
A summary of the known physical and chemical properties of 4-hexylaniline is presented below. These properties are essential for designing crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N | [2][3][4] |
| Molecular Weight | 177.29 g/mol | [2][4] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Melting Point | ~76.0-76.5 °C | [5] |
| Boiling Point | 145-146 °C at 15 Torr | [5] |
| CAS Number | 33228-45-4 | [2][3] |
Experimental Protocol for Crystal Structure Determination
The following section details the standard methodology for the single-crystal X-ray diffraction analysis of a compound such as 4-hexylaniline.
Crystallization
The initial and often most challenging step is growing single crystals of sufficient size and quality. Given that 4-hexylaniline is a liquid at room temperature with a relatively low melting point, several techniques could be employed:
-
Slow Evaporation: A solution of 4-hexylaniline in a suitable solvent (e.g., ethanol, hexane, or a mixture) is left to evaporate slowly in a controlled environment.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.
-
Vapor Diffusion: A solution of 4-hexylaniline is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
In-situ Crystallization: For low-melting-point compounds, a small amount of the liquid can be sealed in a capillary and cooled on the diffractometer until it crystallizes.
The workflow for crystallization is depicted below.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
The overall workflow for structure determination is outlined below.
Insights from Derivatives of 4-Hexylaniline
While the crystal structure of 4-hexylaniline itself is unknown, the structures of its derivatives can provide clues about its likely intermolecular interactions. For instance, the crystal structure of a copper complex involving a Schiff base derived from 4-hexylaniline has been reported. In such structures, the aniline nitrogen often participates in hydrogen bonding, either as a donor (in its protonated form) or as an acceptor. The hexyl chain is likely to engage in van der Waals interactions, potentially leading to segregated polar and nonpolar domains within the crystal lattice. These types of interactions would be expected to play a significant role in the crystal packing of 4-hexylaniline.
Conclusion and Future Outlook
The absence of an experimentally determined crystal structure for 4-hexylaniline represents a knowledge gap that hinders a complete understanding of its material properties. This guide provides the necessary theoretical and methodological framework to address this gap. The detailed protocols for crystallization and X-ray diffraction analysis, combined with the compiled physicochemical data, should empower researchers to successfully determine the crystal structure of this compound. Such a determination would be a valuable contribution to the fields of crystallography, materials science, and drug development, enabling a more profound understanding of the structure-property relationships in this family of compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Hexylaniline via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-hexylaniline through the reductive amination of aniline and hexanal. This one-pot reaction utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high yields and straightforward purification.[1][2][3] The presented methodologies are intended to guide researchers in the efficient and safe execution of this important C-N bond-forming reaction, which is a cornerstone in the synthesis of various pharmaceutical and materials science compounds.[1][3]
Introduction
Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1] The reaction proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then subsequently reduced to the corresponding amine.[1][4] This two-step process is often conducted in a single reaction vessel ("one-pot"), enhancing its efficiency.[1][3]
For the synthesis of this compound, aniline reacts with hexanal to form an intermediate imine, which is then reduced. The choice of reducing agent is critical to selectively reduce the iminium ion without affecting the starting aldehyde.[1][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and high selectivity for the iminium ion over the carbonyl group, which minimizes the formation of hexanol as a byproduct.[1][2] This method is noted for its high yield and tolerance of various functional groups.[5]
Reaction Mechanism and Workflow
The synthesis of this compound via reductive amination involves two key stages:
-
Imine Formation: The nucleophilic aniline attacks the electrophilic carbonyl carbon of hexanal to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. This step is often catalyzed by the presence of a weak acid.[1][2]
-
Reduction: The resulting imine is then selectively reduced by a hydride source, in this case, sodium triacetoxyborohydride, to yield the final product, this compound.[1][2]
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Aniline | 93.13 | 1.86 g | 20 mmol | 1.0 |
| Hexanal | 100.16 | 2.20 g | 22 mmol | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 6.36 g | 30 mmol | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Hexane | - | As needed | - | - |
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, 1.86 g, 20 mmol) in 1,2-dichloroethane (100 mL).[1] Stir the solution at room temperature until the aniline is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add hexanal (1.1 eq, 2.20 g, 22 mmol).
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[1]
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30 mmol) to the reaction mixture.[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 3-6 hours.[1]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.[1]
-
Sodium triacetoxyborohydride is water-sensitive; handle it in a dry environment.[3]
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Appearance | Colorless to brown liquid |
| Boiling Point | 279-285 °C |
| Density | 0.919 g/mL at 25 °C |
(Note: Physical properties are for the closely related 4-hexylaniline and should be considered as estimates for this compound).[6]
Concluding Remarks
The reductive amination of aniline with hexanal using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of this compound.[1] The mild reaction conditions, high selectivity of the reducing agent, and straightforward work-up procedure make this protocol particularly valuable for applications in organic synthesis and drug discovery.[1][3] Careful adherence to the experimental procedure and safety guidelines will ensure a successful and safe synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 4-HEXYLANILINE | 33228-45-4 [chemicalbook.com]
Application Notes and Protocols: Use of 4-Hexylaniline in Ruthenium Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium nanoparticles (RuNPs) are of significant interest across various scientific disciplines, including catalysis, electronics, and biomedicine, owing to their unique electronic and catalytic properties.[1][2][3] In drug development, RuNPs are explored for applications such as targeted drug delivery and as therapeutic agents, particularly in cancer treatment.[2][4][5] The stability and biocompatibility of these nanoparticles are critical for their successful application.[1] While various stabilizing agents have been investigated, this document explores the potential use of 4-hexylaniline as a stabilizing agent for ruthenium nanoparticles. Aniline and its derivatives have demonstrated efficacy in stabilizing other metal nanoparticles, such as palladium and silver, by forming a protective layer on the nanoparticle surface.[6][7] This is attributed to the interaction between the lone pair of electrons on the nitrogen atom of the aniline molecule and the metal surface.[6] The hydrophobic hexyl group of 4-hexylaniline is hypothesized to further enhance stability in non-polar solvents and facilitate interactions with lipid-based drug delivery systems.
Disclaimer: The use of 4-hexylaniline for the stabilization of ruthenium nanoparticles is a novel concept and is not yet widely reported in peer-reviewed literature. The following protocols are based on established methods for the synthesis and stabilization of metal nanoparticles with analogous aniline derivatives and should be considered as a starting point for research and development.
I. Proposed Mechanism of Stabilization
The stabilization of ruthenium nanoparticles by 4-hexylaniline is proposed to occur through the coordination of the amine group to the ruthenium surface. The lone pair of electrons on the nitrogen atom of the aniline moiety can form a dative bond with the vacant d-orbitals of the ruthenium atoms on the nanoparticle surface. This interaction leads to the formation of a protective organic layer that prevents the agglomeration and subsequent precipitation of the nanoparticles. The long hexyl chain of the 4-hexylaniline molecule is expected to provide steric hindrance, further enhancing the colloidal stability of the nanoparticles.
Caption: Proposed stabilization mechanism of a ruthenium nanoparticle by 4-hexylaniline.
II. Experimental Protocols
The following are detailed protocols for the synthesis and stabilization of ruthenium nanoparticles using 4-hexylaniline.
A. Synthesis of 4-Hexylaniline Stabilized Ruthenium Nanoparticles
This protocol is adapted from chemical reduction methods for synthesizing metal nanoparticles.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
4-Hexylaniline
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert atmosphere setup
-
Syringes and needles
-
Centrifuge
Procedure:
-
Preparation of Ruthenium Precursor Solution:
-
In a 100 mL three-neck round-bottom flask, dissolve 0.1 mmol of Ruthenium(III) chloride hydrate in 50 mL of anhydrous ethanol.
-
Purge the solution with argon gas for 30 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizer:
-
In a separate vial, dissolve 0.5 mmol of 4-hexylaniline in 10 mL of anhydrous ethanol.
-
Using a syringe, inject the 4-hexylaniline solution into the ruthenium precursor solution under a continuous flow of argon.
-
Stir the mixture at room temperature for 1 hour to allow for the coordination of the stabilizer to the ruthenium ions.
-
-
Reduction:
-
Prepare a fresh solution of 1.0 mmol of sodium borohydride in 10 mL of ice-cold deionized water.
-
Slowly add the sodium borohydride solution dropwise to the ruthenium-stabilizer mixture under vigorous stirring.
-
The solution should gradually turn from a yellow-brown to a dark brown or black color, indicating the formation of ruthenium nanoparticles.
-
-
Aging and Purification:
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reduction and stabilization.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid in a minimal amount of ethanol and centrifuge at 10,000 rpm for 15 minutes to collect the nanoparticles.
-
Wash the nanoparticles twice with ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles under vacuum.
-
Caption: Experimental workflow for the synthesis of 4-hexylaniline stabilized RuNPs.
B. Characterization of Stabilized Nanoparticles
1. Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, shape, and morphology of the nanoparticles.
-
Protocol:
-
Disperse a small amount of the purified nanoparticles in ethanol by sonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Analyze the grid using a transmission electron microscope.
-
2. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Protocol:
-
Prepare a dilute suspension of the nanoparticles in ethanol.
-
Filter the suspension through a 0.22 µm syringe filter.
-
Analyze the sample using a DLS instrument.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the presence of ruthenium and the interaction with the 4-hexylaniline stabilizer.
-
Protocol:
-
Deposit a thin film of the nanoparticle sample onto a suitable substrate.
-
Analyze the sample in an XPS system to obtain high-resolution spectra of the Ru 3d and N 1s regions.
-
III. Quantitative Data Summary
The following tables present hypothetical data for 4-hexylaniline stabilized ruthenium nanoparticles. These values are based on typical results for well-stabilized metal nanoparticles and should be experimentally verified.
Table 1: Physical Properties of 4-Hexylaniline Stabilized RuNPs
| Parameter | Value | Characterization Method |
| Average Particle Size | 5 ± 2 nm | TEM |
| Hydrodynamic Diameter | 15 ± 5 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | +30 mV | Zeta Potential Analyzer |
Table 2: Catalytic Activity in a Model Reaction (e.g., Hydrogenation of Styrene)
| Catalyst | Conversion (%) | Selectivity to Ethylbenzene (%) |
| 4-Hexylaniline-RuNPs | 98 | >99 |
| Unstabilized RuNPs | 65 | 95 |
| Commercial Pd/C | 99 | >99 |
IV. Applications in Drug Development
Ruthenium nanoparticles stabilized with 4-hexylaniline could have several potential applications in drug development:
-
Drug Delivery Vehicles: The hydrophobic hexyl chains may facilitate the encapsulation of lipophilic drugs.[2] The nanoparticle core can be further functionalized with targeting ligands for site-specific drug delivery.
-
Therapeutic Agents: Ruthenium complexes have shown promise as anticancer agents.[4][5] Nanoparticle formulations can enhance the therapeutic efficacy and reduce the side effects of these compounds.
-
Catalysts in Drug Synthesis: Ruthenium nanoparticles are efficient catalysts for various organic transformations, which can be applied in the synthesis of active pharmaceutical ingredients.[3]
Caption: Potential applications of 4-hexylaniline stabilized RuNPs in drug development.
References
Application Notes and Protocols: N-Hexylaniline as a Precursor for Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their applications are extensive, ranging from the textile and printing industries to their use as biological stains and in pharmacological research.[1] The synthesis of azo dyes is a well-established process in industrial organic chemistry, typically involving a two-step reaction: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1][2]
N-Hexylaniline, a substituted aniline derivative, serves as a valuable precursor in the synthesis of various azo dyes. The presence of the hexyl group can impart specific properties to the resulting dye, such as increased solubility in nonpolar solvents and altered affinity for certain substrates. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component and presents a framework for characterizing the resulting products.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: this compound is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C).[1] The resulting diazonium salt is a reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the final azo dye.[2]
Experimental Protocols
The following protocols are representative methods for the synthesis of an azo dye using this compound as the precursor and 2-naphthol as the coupling component. Optimization may be required for different coupling partners and desired dye characteristics.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (10 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Distilled Water (50 mL)
-
Sodium Nitrite (10 mmol)
-
Ice
Procedure:
-
In a 250 mL beaker, combine 10 mmol of this compound with a mixture of 5 mL of concentrated hydrochloric acid and 50 mL of water.
-
Stir the mixture until the this compound is fully dissolved. Gentle heating may be applied initially, but the solution must be cooled down subsequently.
-
Cool the beaker in an ice bath to a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 10 mmol of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution while maintaining the temperature between 0 and 5 °C and stirring continuously.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains N-hexylbenzenediazonium chloride.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
2-Naphthol (10 mmol)
-
1 M Sodium Hydroxide Solution (50 mL)
-
Ice
-
Buchner Funnel and Filter Paper
Procedure:
-
In a separate 250 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution.
-
Cool this solution in an ice bath to a temperature between 0 and 5 °C.
-
While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution. A colored precipitate of the azo dye should form immediately.[1]
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with cold distilled water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following table summarizes illustrative quantitative data for a hypothetical azo dye synthesized from this compound and 2-naphthol. Actual experimental values may vary.
| Parameter | Value | Method of Determination |
| Precursor Information | ||
| Diazo Component | This compound | - |
| Coupling Component | 2-Naphthol | - |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | Thermometer |
| Coupling Temperature | 0-5 °C | Thermometer |
| Reaction Time | 1-2 hours | Stopwatch |
| Product Characterization | ||
| Yield | 85% | Gravimetric Analysis |
| Color | Deep Red | Visual Observation |
| Melting Point | 150-152 °C | Melting Point Apparatus |
| λmax (in Ethanol) | 480 nm | UV-Vis Spectroscopy |
| Fastness Properties (on Polyester) | ||
| Light Fastness (Blue Wool Scale) | 5 | ISO 105-B02 |
| Wash Fastness (Grayscale) | 4-5 | ISO 105-C06 |
| Rubbing Fastness (Grayscale) | 4 | ISO 105-X12 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of an azo dye from this compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical relationship between the key reactants and intermediates in the synthesis process.
Caption: Logical relationship of reactants and intermediates in azo dye synthesis.
Applications and Future Perspectives
Azo dyes derived from this compound are anticipated to be soluble in organic solvents and compatible with hydrophobic fibers such as polyester and nylon. The hexyl group may also influence the dye's photophysical properties, potentially leading to applications in functional materials. Further research could explore the synthesis of a library of this compound-based azo dyes with various coupling components to investigate structure-property relationships. Additionally, the biological activity of these novel dyes could be screened for potential applications in drug development, for instance, as targeted chromophoric agents or as scaffolds for new therapeutic compounds.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation [journals.pnu.ac.ir]
Application of N-Hexylaniline in Conductive Polymer Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hexylaniline is an N-substituted derivative of aniline that serves as a valuable monomer in the synthesis of soluble and processable conductive polymers. The introduction of a hexyl group onto the nitrogen atom of the aniline monomer imparts increased solubility in common organic solvents, a significant advantage over the intractable parent polyaniline. This enhanced processability allows for the fabrication of thin films, coatings, and composite materials with tunable conductive and electrochemical properties. Poly(this compound) and its copolymers are emerging as promising materials in various fields, including anti-corrosion coatings, chemical sensors, and biomedical devices. This document provides an overview of the applications of this compound in conductive polymer research, along with detailed experimental protocols for its polymerization and characterization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₂H₁₉N | [1] | |
| Molecular Weight | 177.29 | g/mol | [1] |
| Boiling Point | 550.81 | K | [2] |
| Melting Point | 304.08 | K | [2] |
| logP (Octanol/Water) | 3.679 | [2] |
Table 2: Electrical Conductivity of Poly(N-alkylanilines)
| Polymer | Polymerization Method | Conductivity (S/cm) |
| Poly(N-methylaniline) | Chemical | 7 x 10⁻⁵ |
| Electrochemical | 2 x 10⁻⁵ | |
| Poly(N-ethylaniline) | Chemical | 2 x 10⁻⁵ |
| Electrochemical | 1 x 10⁻⁶ | |
| Poly(N-propylaniline) | Chemical | 9 x 10⁻⁷ |
| Electrochemical | 3 x 10⁻⁸ | |
| Poly(N-butylaniline) | Chemical | 8 x 10⁻⁷ |
| Electrochemical | 2 x 10⁻⁷ | |
| Poly(N-pentylaniline) | Chemical | 6 x 10⁻⁶ |
| Poly(N-dodecylaniline) | Chemical | 2 x 10⁻⁷ |
Data adapted from Chevalier et al. (1992).[3]
Table 3: Thermal Properties of Polyaniline and its Derivatives
The thermal stability of poly(this compound) is expected to be influenced by the presence of the hexyl group. The following table provides general thermal decomposition data for polyaniline, which serves as a benchmark. The decomposition of poly(N-alkylanilines) typically involves an initial loss of the dopant followed by the degradation of the polymer backbone.[4]
| Polymer | Decomposition Onset (°C) | Atmosphere | Reference |
| Polyaniline (emeraldine base) | up to 420 | - | [4] |
| Polyaniline (HCl doped) | ~200 (dopant loss), ~500 (polymer) | - | [4] |
| Polyaniline Tosylate | ~250 (in N₂) | N₂ | [4] |
Experimental Protocols
Protocol 1: Chemical Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via oxidative chemical polymerization.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (oxidant)
-
1 M Hydrochloric acid (HCl) or other suitable protonic acid
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific molar concentration of this compound in 1 M HCl in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, prepare a solution of ammonium persulfate (equimolar to the monomer) in 1 M HCl.
-
Slowly add the oxidant solution dropwise to the monomer solution under continuous stirring.
-
The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Allow the reaction to proceed for 2-4 hours at 0-5 °C.
-
After the reaction is complete, collect the precipitated polymer by filtration.
-
Wash the polymer precipitate thoroughly with 1 M HCl and then with methanol to remove any unreacted monomer and oxidant.
-
Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Electrochemical Polymerization (Electropolymerization) of this compound
This protocol details the deposition of a poly(this compound) film onto a working electrode using cyclic voltammetry.
Materials and Equipment:
-
This compound (monomer)
-
Supporting electrolyte solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolytic solution containing 0.1 M this compound in the chosen supporting electrolyte.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolytic solution.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential between a suitable range (e.g., -0.2 V to 1.0 V vs. SCE) at a scan rate of 50-100 mV/s for a set number of cycles.
-
A film of poly(this compound) will gradually deposit on the surface of the working electrode.
-
After electropolymerization, rinse the coated electrode with the supporting electrolyte solution and then with deionized water to remove any unreacted monomer.
-
The coated electrode is now ready for characterization and application.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of poly(this compound).
Caption: Schematic of an electrochemical cell for electropolymerization.
Applications in Conductive Polymer Research
Corrosion Protection
Poly(N-alkylanilines), including poly(this compound), can be used to form protective coatings on metals such as stainless steel.[5][6] These coatings can act as a physical barrier to corrosive agents and also provide protection through electrochemical mechanisms. The polymer can form a passive layer on the metal surface, inhibiting corrosion.[7]
Experimental Approach:
-
Prepare a poly(this compound) solution in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone).
-
Coat a metal coupon (e.g., mild steel) with the polymer solution using techniques like dip-coating, spin-coating, or electrodeposition.
-
Cure the coating as required.
-
Evaluate the corrosion protection performance of the coated metal in a corrosive environment (e.g., 5% NaCl solution) using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Chemical Sensors
The conductivity of poly(this compound) is sensitive to its chemical environment, making it a suitable material for chemical sensors. The interaction of analyte molecules with the polymer backbone can induce changes in its doping level and, consequently, its conductivity. These changes can be measured to detect and quantify the analyte.
Polyaniline-based materials have been extensively studied for the detection of various gases, including ammonia (NH₃), nitrogen dioxide (NO₂), and carbon monoxide (CO).[8] The sensing mechanism often involves the reversible doping/dedoping of the polymer upon interaction with the gas molecules.[9]
Experimental Approach:
-
Deposit a thin film of poly(this compound) onto an interdigitated electrode.
-
Place the sensor in a controlled gas chamber.
-
Expose the sensor to different concentrations of the target gas.
-
Monitor the change in the resistance or current of the polymer film as a function of gas concentration.
The amino groups in the polyaniline backbone can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state affects the polymer's conductivity, allowing it to be used as a pH sensor.
Experimental Approach:
-
Electropolymerize a film of poly(this compound) onto a suitable electrode.
-
Immerse the sensor in buffer solutions of varying pH.
-
Measure the open-circuit potential (OCP) or the current response of the sensor at each pH value.
-
Correlate the electrochemical response to the pH of the solution.
Biosensors
The biocompatibility and tunable electrochemical properties of polyaniline derivatives make them attractive for biosensor applications.[10][11] Poly(this compound) can serve as a matrix for the immobilization of enzymes or other biorecognition elements.
An important application is the development of glucose biosensors for diabetes management.[10][11] In an enzymatic glucose sensor, the enzyme glucose oxidase (GOx) is immobilized within the poly(this compound) matrix. The enzyme catalyzes the oxidation of glucose, and the polymer facilitates the transfer of electrons generated during this reaction to the electrode surface.
Experimental Approach:
-
Co-deposit poly(this compound) and glucose oxidase onto an electrode surface, or physically entrap the enzyme within a pre-formed polymer film.
-
Immerse the biosensor in a phosphate buffer solution.
-
Add different concentrations of glucose to the solution.
-
Measure the amperometric response of the sensor, which will be proportional to the glucose concentration.
Caption: Principle of an enzymatic glucose biosensor using poly(this compound).
References
- 1. This compound | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 4746-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(N-ethylaniline) coatings on 304 stainless steel for corrosion protection in aqueous HCl and NaCl solutions [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in polyaniline-based chemiresistive flexible gas sensors: design, nanostructures, and composite materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of Printed Polyaniline Composites for Gas Sensing Applications | MDPI [mdpi.com]
- 10. Progress of Polyaniline Glucose Sensors for Diabetes Mellitus Management Utilizing Enzymatic and Non-Enzymatic Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress of Polyaniline Glucose Sensors for Diabetes Mellitus Management Utilizing Enzymatic and Non-Enzymatic Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hexylaniline as a Corrosion Inhibitor for Mild Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 4-Hexylaniline, an aniline derivative with a C6 alkyl chain, is a promising candidate for corrosion inhibition. Its efficacy stems from the presence of a nitrogen heteroatom and an aromatic ring, which facilitate adsorption onto the steel surface, and a hydrophobic hexyl group that enhances the protective barrier. These application notes provide a comprehensive overview of the evaluation and application of 4-Hexylaniline as a corrosion inhibitor for mild steel in acidic media.
Principle of Corrosion Inhibition
The protective action of 4-Hexylaniline on mild steel in an acidic solution is primarily attributed to its adsorption on the metal surface. This forms a protective film that isolates the steel from the corrosive medium. The inhibition mechanism involves the following key aspects:
-
Adsorption: The aniline moiety, with its lone pair of electrons on the nitrogen atom and π-electrons in the aromatic ring, acts as the primary site for adsorption onto the vacant d-orbitals of iron atoms on the mild steel surface.
-
Protective Barrier: The adsorbed 4-Hexylaniline molecules form a barrier that hinders the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface. The hydrophobic hexyl chain enhances this barrier by repelling aqueous corrosive agents.[1]
-
Mixed Inhibition: Aniline and its derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][3]
The presence of halide ions, such as chloride (Cl-), can have a synergistic effect, enhancing the adsorption and inhibition efficiency of aniline-based inhibitors.[1]
Quantitative Data Summary
The following tables summarize representative data on the corrosion inhibition efficiency of aniline and its derivatives for mild steel in acidic solutions. This data, derived from studies on similar compounds, provides an expected performance range for 4-Hexylaniline.
Table 1: Inhibition Efficiency of Aniline Derivatives from Weight Loss Measurements
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| Aniline | 0.5 M HCl + 3.5% NaCl | 7.5% | Ambient | >90 |
| p-Toluidine | 3% HF | 25.0 mM | 30 | ~85 |
| p-Anisidine | 3% HF | 25.0 mM | 30 | ~95 |
| N,N-Dimethylaniline | 3% HF | 25.0 mM | 30 | ~80 |
| 2-Ethyl aniline | 15% HCl | 5 mM | 30 | ~44.3 |
| 2,4-Dimethyl aniline | 15% HCl | 5 mM | 30 | ~51.3 |
Data is compiled from various sources studying aniline and its derivatives as corrosion inhibitors.[2][4]
Table 2: Electrochemical Polarization Data for Aniline as a Corrosion Inhibitor
| Inhibitor Concentration (%) | Corrosion Potential (Ecorr) (mV vs Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1100 | - |
| 1.25 | -495 | 200 | 81.8 |
| 2.50 | -505 | 150 | 86.4 |
| 3.75 | -510 | 120 | 89.1 |
| 5.00 | -515 | 100 | 90.9 |
| 6.25 | -520 | 80 | 92.7 |
| 7.50 | -525 | 60 | 94.5 |
This table presents typical data for aniline in 0.5 M HCl + 3.5% NaCl solution.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of 4-Hexylaniline.
1. Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
-
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition.
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1000).
-
Analytical balance (±0.1 mg accuracy).
-
Corrosive medium (e.g., 1 M HCl).
-
4-Hexylaniline inhibitor solutions of varying concentrations.
-
Thermostatically controlled water bath.
-
Acetone and distilled water for cleaning.
-
-
Procedure:
-
Mechanically polish the mild steel coupons with successively finer grades of abrasive paper until a mirror-like surface is achieved.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of 4-Hexylaniline.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 x 10^4 * W) / (A * T * D) where W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
2. Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Materials and Equipment:
-
Potentiostat/Galvanostat with impedance analysis capability.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium with and without 4-Hexylaniline.
-
-
Procedure:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface as described in the weight loss protocol.
-
Assemble the three-electrode cell with the corrosive solution.
-
Allow the system to stabilize by immersing the working electrode in the test solution for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
3. Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formation.
-
Procedure:
-
After the weight loss or electrochemical experiments, carefully remove the mild steel coupons.
-
Gently rinse with distilled water and dry.
-
Mount the specimens on stubs and sputter-coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology using an SEM to compare the surfaces exposed to the corrosive medium with and without the inhibitor.
-
Mandatory Visualizations
Caption: Workflow for evaluating 4-Hexylaniline as a corrosion inhibitor.
References
N-Hexylaniline in the Preparation of Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-hexylaniline in the synthesis of thermotropic liquid crystals, specifically focusing on the formation of Schiff base (imine) derivatives. These materials are of significant interest in the development of advanced display technologies and other electro-optic applications. The protocols and data presented herein are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of novel liquid crystalline materials derived from this compound.
Introduction to this compound in Liquid Crystal Design
Liquid crystals are a unique state of matter that possesses properties of both conventional liquids and solid crystals.[1][2] The constituent molecules, known as mesogens, exhibit long-range orientational order while lacking positional order.[1] The molecular architecture of a mesogen is critical in defining its liquid crystalline behavior, including the temperature range of the mesophase and the specific phase type (e.g., nematic, smectic).[1][2]
This compound is a valuable precursor in the synthesis of calamitic (rod-shaped) liquid crystals. Its aliphatic hexyl chain contributes to the overall molecular anisotropy, which is a key factor in promoting mesophase formation. A widely employed and efficient method for constructing such mesogens is through the condensation reaction of an aniline derivative, such as this compound, with an appropriate aldehyde to form a Schiff base.[3][4] The resulting imine linkage provides a rigid core structure, while the terminal groups, including the hexyl chain from this compound, influence the melting and clearing points of the liquid crystal.
Synthesis of N-Aryl-N'-Hexylaniline Schiff Base Liquid Crystals
The synthesis of Schiff base liquid crystals from this compound is typically achieved through a condensation reaction with a substituted benzaldehyde. The following protocol is a generalized procedure based on established methods for similar compounds.[3][5]
Experimental Protocol: Synthesis of (E)-4-(alkoxy)-N-(4-(hexyloxy)benzylidene)aniline as a Representative Example
This protocol details the synthesis of a Schiff base liquid crystal from an alkyloxy aniline and 4-(benzyloxy)benzaldehyde, which is analogous to syntheses involving this compound.[5]
Materials:
-
4-Hexylaniline (or other suitable alkyloxy aniline)
-
4-(Benzyloxy)benzaldehyde (or other suitable aldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, hexane)
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the selected alkyloxy aniline in 10 mL of absolute ethanol.[5]
-
To this solution, add 0.01 mol of 4-(benzyloxy)benzaldehyde.[5]
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.[3][5]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.[5]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and hexane, to obtain the pure Schiff base liquid crystal.
-
Dry the purified crystals in a vacuum oven.
Characterization
The synthesized compound should be characterized to confirm its structure and purity, and to investigate its liquid crystalline properties.
-
Structural Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Elemental Analysis.
-
Mesomorphic Properties: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures and associated enthalpy changes.[4] Polarized Optical Microscopy (POM) is employed to observe the textures of the liquid crystal phases, which aids in their identification.[4]
Quantitative Data of N-Alkylaniline Derived Liquid Crystals
Direct experimental data for liquid crystals derived specifically from this compound is not extensively tabulated in the literature. However, the following table presents data for analogous Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline (In), to provide a comparative understanding of how the alkyl chain length influences the mesomorphic properties.
| Compound | n (Alkyloxy Chain Length) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Reference |
| I₆ | 6 | 135 | - | - | [5] |
| I₈ | 8 | - | - | SmA | [5] |
| I₁₆ | 16 | 118.5 | 135.5 | SmA | [5] |
Note: The clearing point for I₆ and the melting point for I₈ were not specified in the source document.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows involved in the synthesis and characterization of this compound-based liquid crystals.
Caption: Synthetic workflow for the preparation of this compound-based Schiff base liquid crystals.
References
Application Notes and Protocols for Mixed-Mode Monolithic Materials in Capillary LC Using 4-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mixed-Mode Monolithic Materials
Mixed-mode chromatography is a powerful separation technique that utilizes stationary phases with multiple retention mechanisms, offering unique selectivity for complex sample analysis. By combining functionalities such as reversed-phase (RP) and ion-exchange (IEX) interactions on a single stationary phase, it is possible to achieve enhanced resolution of analytes that are difficult to separate using single-mode chromatography. Monolithic columns, characterized by their continuous, porous structure, provide significant advantages over traditional packed-particle columns, including higher permeability, lower backpressure, and faster mass transfer. The fabrication of mixed-mode monolithic materials allows for the fine-tuning of surface chemistry to achieve desired separation characteristics.
Role of 4-Hexylaniline in Mixed-Mode Separations
4-Hexylaniline is a versatile functional monomer for the fabrication of mixed-mode monolithic stationary phases. Its chemical structure incorporates a hydrophobic hexyl chain and a weakly basic aniline group. This dual functionality allows the resulting monolithic material to exhibit both reversed-phase and weak anion-exchange properties. The hexyl group provides hydrophobic interactions for the retention of non-polar and moderately polar compounds, while the aniline moiety, which can be protonated under acidic mobile phase conditions, provides sites for anion-exchange interactions with acidic analytes. The ability to modulate the degree of ionization of the aniline group by adjusting the mobile phase pH offers an additional parameter for controlling retention and selectivity. This makes 4-hexylaniline-based monolithic columns particularly well-suited for the separation of complex mixtures containing acidic, basic, and neutral compounds, which are frequently encountered in pharmaceutical and biomedical analysis.
Experimental Protocols
Protocol 1: Fabrication of a 4-Hexylaniline-Based Mixed-Mode Monolithic Capillary Column
This protocol describes the in-situ synthesis of a poly(4-hexylaniline-co-ethylene dimethacrylate) monolithic column in a fused-silica capillary.
Materials:
-
Fused-silica capillary (100 µm I.D.)
-
3-(Trimethoxysilyl)propyl methacrylate (γ-MAPS)
-
4-Hexylaniline (functional monomer)
-
Ethylene dimethacrylate (EDMA) (crosslinker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1-Propanol (porogen)
-
1,4-Butanediol (porogen)
-
Nitrogen gas
-
HPLC grade solvents (methanol, acetone, water)
Procedure:
-
Capillary Pre-treatment:
-
Cut a desired length of the fused-silica capillary (e.g., 30 cm).
-
Flush the capillary with 1 M NaOH for 1 hour, followed by water until neutral, and then methanol.
-
Dry the capillary by flushing with nitrogen gas.
-
Fill the capillary with a 20% (v/v) solution of γ-MAPS in acetone and seal both ends.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Flush the capillary with acetone and dry with nitrogen gas.
-
-
Preparation of the Polymerization Mixture:
-
In a clean vial, prepare the polymerization mixture with the following composition:
-
4-Hexylaniline: 15% (w/w)
-
EDMA: 25% (w/w)
-
1-Propanol: 40% (w/w)
-
1,4-Butanediol: 20% (w/w)
-
-
Add AIBN as the initiator at 1% (w/w) relative to the total weight of monomers (4-hexylaniline and EDMA).
-
Sonicate the mixture for 10 minutes to ensure homogeneity and to degas.
-
-
In-situ Polymerization:
-
Fill the pre-treated capillary with the polymerization mixture using a syringe.
-
Seal both ends of the capillary with rubber septa.
-
Submerge the capillary in a water bath at 60°C for 24 hours to initiate polymerization.
-
-
Column Conditioning:
-
After polymerization, carefully remove the seals from the capillary.
-
Connect the column to an HPLC system and flush with methanol at a low flow rate (e.g., 0.1 µL/min) to remove the porogens and any unreacted components.
-
Gradually increase the flow rate to the desired operating range.
-
Equilibrate the column with the initial mobile phase conditions to be used for analysis.
-
Protocol 2: Chromatographic Evaluation of the 4-Hexylaniline Monolithic Column
This protocol outlines the procedure for evaluating the performance of the fabricated mixed-mode monolithic column.
Materials:
-
Fabricated 4-hexylaniline monolithic capillary column
-
Capillary LC system with a UV detector
-
Test mixture of analytes (e.g., uracil for void volume determination, a series of alkylbenzenes for reversed-phase characterization, and a mixture of acidic, basic, and neutral compounds).
-
HPLC grade mobile phase solvents (acetonitrile, water, formic acid)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of a test mixture containing:
-
Uracil (10 µg/mL)
-
Toluene (50 µg/mL)
-
Ethylbenzene (50 µg/mL)
-
Propylbenzene (50 µg/mL)
-
Aniline (20 µg/mL)
-
Phenol (20 µg/mL)
-
Benzoic acid (20 µg/mL)
-
-
Dissolve the analytes in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: In-house fabricated poly(4-hexylaniline-co-EDMA) monolithic capillary column (100 µm I.D. x effective length).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B in 20 minutes
-
Flow Rate: 500 nL/min
-
Injection Volume: 5 nL
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
-
Data Analysis:
-
Calculate the retention factor (k), column efficiency (N), and tailing factor for each analyte.
-
Evaluate the separation of the mixed-mode test mixture to assess the combined reversed-phase and ion-exchange retention mechanisms.
-
Quantitative Performance Data
The following table summarizes the hypothetical chromatographic performance data for the fabricated 4-hexylaniline-based mixed-mode monolithic column.
| Analyte | Retention Time (min) | Retention Factor (k) | Column Efficiency (plates/m) | Tailing Factor |
| Uracil | 1.5 | 0 | - | - |
| Aniline | 5.2 | 2.47 | 85,000 | 1.1 |
| Phenol | 6.8 | 3.53 | 92,000 | 1.2 |
| Benzoic Acid | 8.1 | 4.40 | 88,000 | 1.3 |
| Toluene | 9.5 | 5.33 | 110,000 | 1.0 |
| Ethylbenzene | 11.2 | 6.47 | 115,000 | 1.0 |
| Propylbenzene | 13.1 | 7.73 | 120,000 | 1.0 |
Visualizations
Caption: Experimental workflow for the fabrication of a 4-hexylaniline-based monolithic column.
Caption: Mixed-mode separation mechanism on a 4-hexylaniline monolithic column.
N-Hexylaniline as a Versatile Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their versatile chemical nature allows for extensive functionalization, making them indispensable in medicinal chemistry for the development of drugs targeting a wide range of diseases, including cancers, cardiovascular disorders, and infectious diseases.[1] N-alkylanilines, a subset of this class, are crucial for fine-tuning the pharmacological properties of drug candidates, such as enhancing bioavailability, solubility, and selectivity for their biological targets.[2]
This document provides detailed application notes and experimental protocols on the use of N-hexylaniline and related N-alkylanilines as intermediates in pharmaceutical synthesis. While this compound is not a widely documented direct precursor to a specific marketed drug, its structural motifs are representative of those found in numerous bioactive compounds.[3][4] The protocols and data presented herein are based on established synthetic methodologies for analogous N-alkylaniline derivatives, providing a practical guide for researchers exploring this chemical space for novel therapeutic agents.
Synthetic Applications of N-Alkylanilines
N-alkylanilines serve as key intermediates in the synthesis of various biologically active molecules. The alkyl chain can modulate the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the aniline nitrogen can be a key site for further chemical modifications to build more complex molecular architectures.
A notable application of substituted anilines is in the synthesis of antimitotic agents that inhibit tubulin polymerization, a key process in cell division. These compounds are of significant interest in cancer chemotherapy. For instance, a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides have been synthesized and evaluated for their cytotoxic and antimitotic activities.[1] In these compounds, the substituted aniline moiety plays a crucial role in their interaction with the biological target.
General Synthesis of N-Alkylanilines
N-alkylanilines can be synthesized through several methods. A common approach is the reductive amination of an aldehyde with aniline or the direct N-alkylation of aniline with an alkyl halide. Another method involves the reaction of aniline with alcohols in the presence of a catalyst.[5]
Experimental Protocols
The following protocols are representative of the synthesis of bioactive molecules using an N-alkylaniline as a key intermediate. The example provided is based on the synthesis of N-(3,4,5-trimethoxybenzyl)aniline derivatives, which have shown potential as antimitotic agents.[1] This can be adapted for this compound to explore its potential in similar applications.
Protocol 1: Synthesis of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
This protocol describes the synthesis of a water-soluble benzylaniline salt that has demonstrated significant tubulin polymerization inhibitory activity.[1]
Materials:
-
4-Methylaniline (p-toluidine)
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (ethereal solution)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 2 hours to form the corresponding Schiff base (imine). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to the Secondary Amine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline.
-
-
Salt Formation:
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Add a saturated ethereal solution of hydrochloric acid dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis and biological activity of a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides, highlighting the structure-activity relationship related to the substituent on the aniline ring.[1]
| Substituent (R) at 4-position of Aniline | Molecular Formula of Hydrochloride Salt | Molecular Weight ( g/mol ) | IC₅₀ for Tubulin Polymerization Inhibition (µM)[1] |
| H | C₁₆H₂₀ClNO₃ | 309.79 | 5.2 |
| Methyl | C₁₇H₂₂ClNO₃ | 323.82 | 3.5[1] |
| Ethyl | C₁₈H₂₄ClNO₃ | 337.84 | 4.8 |
| Isopropyl | C₁₉H₂₆ClNO₃ | 351.87 | 7.1 |
| tert-Butyl | C₂₀H₂₈ClNO₃ | 365.90 | 12.0 |
Note: The IC₅₀ value is the concentration of the compound that inhibits 50% of tubulin polymerization.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of N-(3,a,5-trimethoxybenzyl)aniline hydrochlorides.
Caption: Synthetic workflow for N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides.
Mechanism of Action: Inhibition of Tubulin Polymerization
The synthesized benzylaniline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Caption: Proposed mechanism of action for N-alkylaniline-based antimitotic agents.
Conclusion
This compound and other N-alkylanilines are valuable intermediates for the synthesis of potentially bioactive molecules. While direct pharmaceutical applications of this compound are not extensively documented, the synthetic protocols and structure-activity relationships of analogous compounds provide a strong foundation for future research. The methodologies presented here offer a starting point for the exploration of this compound derivatives as potential therapeutic agents, particularly in the development of novel anticancer drugs that target tubulin polymerization. Further investigation into this class of compounds could lead to the discovery of new and effective pharmaceuticals.
References
- 1. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-HEXYLANILINE | 33228-45-4 [chemicalbook.com]
- 4. 4-己基苯胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing N,N-dihexylaniline Formation in Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of N-hexylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the common byproduct, N,N-dihexylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is most effective at minimizing the formation of N,N-dihexylaniline?
A1: The three primary methods for synthesizing this compound are Classical N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination. The formation of the N,N-dihexylaniline byproduct is a common challenge due to the increased nucleophilicity of the this compound product compared to the starting aniline.
| Synthesis Method | Typical this compound Yield | Typical N,N-dihexylaniline Formation | Key Advantages | Key Disadvantages |
| Classical N-Alkylation | Moderate to High | Can be significant | Simple reagents and conditions. | Often poor selectivity, leading to over-alkylation. |
| Reductive Amination | High | Generally low | High selectivity for the mono-alkylated product.[1] | Requires handling of aldehydes and reducing agents. |
| Buchwald-Hartwig Amination | High | Very low | Excellent selectivity and functional group tolerance.[2] | Requires expensive palladium catalysts and ligands. |
Recommendation: For minimizing N,N-dihexylaniline formation, Reductive Amination and Buchwald-Hartwig Amination are generally superior to Classical N-Alkylation.
Q2: Why is N,N-dihexylaniline a common byproduct in the synthesis of this compound?
A2: The formation of N,N-dihexylaniline is a classic example of over-alkylation. The nitrogen atom in the desired product, this compound, is more nucleophilic than the nitrogen in the starting material, aniline. This increased reactivity makes the mono-alkylated product more likely to react with the hexylating agent present in the reaction mixture, leading to the formation of the di-alkylated byproduct.
Q3: How can I monitor the progress of my reaction and quantify the amount of N,N-dihexylaniline being formed?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. This compound and N,N-dihexylaniline will have different Rf values, allowing for a qualitative assessment of the reaction mixture. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. 1H NMR spectroscopy can also be used to determine the ratio of the two products by integrating characteristic peaks.
Troubleshooting Guides
Issue 1: High levels of N,N-dihexylaniline observed during Classical N-Alkylation.
Cause: The rate of the second alkylation (formation of N,N-dihexylaniline) is comparable to or faster than the first alkylation. This is often exacerbated by high temperatures and a high concentration of the alkylating agent.
Solutions:
-
Control Stoichiometry: Use a significant excess of aniline relative to the hexylating agent (e.g., 1-bromohexane). A molar ratio of aniline to 1-bromohexane of 3:1 or higher can favor the mono-alkylation.
-
Slow Addition: Add the hexylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of Phase-Transfer Catalysis (PTC): PTC can enhance the rate of the desired mono-alkylation at lower temperatures and with milder bases, which can help to suppress over-alkylation.[3]
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with Hexanal (High Selectivity for this compound)
This method offers high selectivity for the mono-alkylated product by forming an imine intermediate that is then reduced.
Materials:
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Aniline
-
Hexanal
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic Acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a solution of aniline (1.0 eq) in DCM or DCE, add hexanal (1.0-1.2 eq).
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Purification of this compound from N,N-dihexylaniline
Method 1: Fractional Vacuum Distillation
This compound and N,N-dihexylaniline have different boiling points, which allows for their separation by fractional vacuum distillation.
-
This compound Boiling Point: ~276-277 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
-
N,N-dihexylaniline Boiling Point: Higher than this compound due to its larger molecular weight.
Procedure:
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a Vigreux or packed column.
-
Carefully heat the mixture under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the purity of the collected fractions by GC or TLC.
Method 2: Column Chromatography
Silica gel column chromatography can effectively separate this compound from the less polar N,N-dihexylaniline.
Procedure:
-
Prepare a silica gel column using a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). A low percentage of ethyl acetate (e.g., 1-5%) is a good starting point.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system. N,N-dihexylaniline, being less polar, will elute first, followed by this compound.
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Collect fractions and analyze them by TLC to identify the pure product fractions.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Reaction Pathway: N-Alkylation of Aniline
Caption: Pathway showing the formation of N,N-dihexylaniline as a byproduct.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Logical Relationship: Factors Favoring Mono-alkylation
Caption: Key factors to increase the yield of the desired mono-alkylated product.
References
- 1. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Optimizing reaction conditions for N-Hexylaniline synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-hexylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reductive Amination: This one-pot reaction involves the condensation of aniline with hexanal to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1] This method is often preferred for its mild conditions and the use of readily available starting materials.
-
N-Alkylation: This method involves the direct reaction of aniline with a hexyl derivative, such as 1-hexanol or a hexyl halide (e.g., 1-bromohexane), typically in the presence of a catalyst or base.[2][3]
Q2: Which synthetic route is preferable: Reductive Amination or N-Alkylation?
A2: The choice between reductive amination and N-alkylation depends on several factors, including the availability of starting materials, desired reaction conditions, and scalability.
-
Reductive Amination is generally milder and avoids the use of alkyl halides. It is a powerful and versatile method for C-N bond formation.[1]
-
N-Alkylation with alcohols is considered a greener approach as it produces water as the only byproduct. However, it may require higher temperatures and specific catalysts.[2] Alkylation with hexyl halides is a direct and often high-yielding method but may require a base to neutralize the generated acid.[3]
Q3: What are the most effective catalysts for this compound synthesis?
A3: Catalyst selection is crucial for reaction efficiency.
-
For N-alkylation with 1-hexanol , promising catalysts include manganese (Mn) and ruthenium (Ru) pincer complexes.[2]
-
For reductive amination , palladium on carbon (Pd/C) and various nickel-based catalysts are effective.[2] However, a common laboratory-scale approach uses a stoichiometric reducing agent like sodium triacetoxyborohydride, which does not require a metal catalyst.[1]
Q4: How can the progress of the reaction be monitored?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1][3] A suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1) can be used to separate the starting materials from the this compound product.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion.[2]
Q5: What are the standard procedures for purifying the final product?
A5: After the reaction is complete, a standard aqueous work-up is typically performed to remove the catalyst and water-soluble impurities. This involves quenching the reaction, extracting the product with an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with brine, and drying it over an anhydrous salt (e.g., magnesium sulfate).[1][3] The crude product is then often purified by flash column chromatography on silica gel or by vacuum distillation.[1]
Synthesis Methods Overview
The primary pathways for this compound synthesis are summarized below.
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions for analogous syntheses, which can be adapted for this compound.
Table 1: Catalyst Performance in N-Alkylation of Aniline
| Catalyst | Alkylating Agent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Mn pincer complex | 1-Hexanol | 80 | 24 | 3 | t-BuOK | Toluene | 85 | [2] |
| Ru complex | 1-Hexanol | Not Specified | 24 | 1 | KOtBu | tert-Amyl alcohol | 82 (Conversion) | [2] |
| K₂CO₃ | Hexyl bromide | Not Specified | Not Specified | N/A | K₂CO₃ | DMF | High |[4] |
Table 2: Conditions for Reductive Amination of Aniline with Aldehydes
| Reducing Agent | Aldehyde | Temp. (°C) | Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| NaBH(OAc)₃ | Heptanal | Room Temp. | 3-6 | Dichloromethane | High | [1] |
| H₂ (with catalyst) | Butyraldehyde | Not Specified | Not Specified | Not Specified | High |[2] |
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Imine Formation (Reductive Amination): Water produced during imine formation can inhibit the reaction or decompose the reducing agent. | Add a dehydrating agent (e.g., anhydrous MgSO₄) to the reaction mixture or perform the reaction in a setup with a Dean-Stark trap to remove water azeotropically. A catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation.[5] |
| Aldehyde Reduction (Reductive Amination): The reducing agent may be reducing the starting aldehyde to 1-hexanol instead of the imine intermediate. | Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][5] These reagents are less likely to reduce the aldehyde at a significant rate. |
| Inactive Catalyst (N-Alkylation): The catalyst may have degraded due to exposure to air or moisture, or it may be inherently unsuitable. | Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) if it is air-sensitive.[2] Test a different catalyst system if yields remain low (see Table 1). |
| Insufficient Reaction Temperature/Time: The reaction may not have reached completion. | Increase the reaction time or elevate the temperature. Monitor the reaction by TLC until the starting material is consumed. For N-alkylation, reflux conditions are often necessary.[3] |
Problem: Formation of Side Products (e.g., N,N-dihexylaniline)
| Possible Cause | Recommended Solution |
| Over-alkylation: Using a large excess of the alkylating agent (hexyl bromide or 1-hexanol) can lead to the formation of the tertiary amine, N,N-dihexylaniline. | Use a controlled stoichiometry, typically with aniline as the limiting reagent or in a slight excess (e.g., 1.1 equivalents) relative to the alkylating agent. |
| Harsh Reaction Conditions: High temperatures can sometimes promote side reactions. | If dialkylation is a significant issue, try running the reaction at a lower temperature for a longer period. |
Problem: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Incomplete Reaction: Residual starting materials are co-eluting with the product during chromatography. | Ensure the reaction has gone to completion using TLC. If separation is still difficult, consider alternative purification methods. |
| Amine Tailing on Silica Gel: The basic nature of the amine can cause it to streak or "tail" on standard silica gel during column chromatography, leading to poor separation. | Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Product and Impurity have Similar Polarity: The desired product and a key impurity (e.g., unreacted imine or 1-hexanol) are difficult to separate. | Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with an acidic solution (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted.[6] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a similar synthesis of N-heptylaniline.[1]
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Aldehyde Addition: Add hexanal (1.1 eq) to the stirred solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours, monitoring its progress by TLC.
-
Work-up: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using 1-Hexanol and a Manganese Catalyst
This protocol is based on a reported procedure for similar N-alkylation reactions.[2]
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the manganese pincer complex (e.g., 3 mol%), aniline (1.0 eq), and a base such as potassium tert-butoxide (t-BuOK).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by 1-hexanol (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture in a pre-heated oil bath to 80°C and stir for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude oil by flash column chromatography.
Troubleshooting Decision Tree
Use this diagram to diagnose potential issues during your synthesis.
References
Technical Support Center: Purification of Crude N-Hexylaniline by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude N-hexylaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
The most common stationary phase for the column chromatography of this compound is silica gel. However, due to the basic nature of this compound, the slightly acidic silica gel can lead to issues such as peak tailing and irreversible adsorption.[1] To address this, it is highly recommended to use a deactivated stationary phase or add a basic modifier, like triethylamine (0.5-1%), to the mobile phase.[1]
Q2: How do I select the appropriate mobile phase (eluent)?
The ideal mobile phase should result in a retention factor (Rf) of approximately 0.25-0.35 for this compound on a Thin Layer Chromatography (TLC) plate.[1] Commonly used solvent systems are mixtures of a non-polar solvent, such as hexanes or petroleum ether, with a more polar solvent like ethyl acetate, dichloromethane, or acetone.[1] The optimal ratio of these solvents is determined experimentally using TLC.
Q3: Why is my this compound streaking or "tailing" on the TLC plate and column?
Tailing is a frequent issue when purifying basic compounds like this compound on acidic silica gel.[1] This occurs due to strong, non-ideal interactions between the basic amine group of this compound and the acidic silanol groups on the surface of the silica gel.[1]
Q4: How can I prevent the decomposition of my this compound on the column?
Decomposition can happen if the compound is unstable on the acidic stationary phase.[1] Before performing column chromatography, it is advisable to check the stability of your compound by spotting it on a TLC plate, allowing it to sit for an hour or two, and then eluting it to see if any new spots, indicating decomposition products, have formed.[1] Using a deactivated stationary phase or adding a basic modifier like triethylamine to the eluent can help prevent on-column decomposition.[1]
Q5: What is "dry loading," and when should I use it for my this compound sample?
Dry loading involves pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.[2] This technique is particularly useful if your crude this compound has poor solubility in the mobile phase.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 ratio.[1] |
| The compound has decomposed on the column. | Test the compound's stability on silica gel using TLC beforehand.[1][3] If it is unstable, consider using a deactivated stationary phase or adding a basic modifier to the eluent.[1] | |
| Poor separation of this compound from impurities | The solvent system is not optimal. | Perform a more thorough TLC analysis with various solvent systems to find one that provides better separation. |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| The column runs dry | The solvent level dropped below the top of the stationary phase. | Always maintain a level of solvent above the silica gel to prevent the column from drying out, which can lead to cracks in the stationary phase and poor separation.[2] |
| Irregular bands or channeling | The top surface of the silica gel was disturbed during solvent addition. | Add a thin layer of sand on top of the silica gel to protect the surface.[2] |
| The column was not packed uniformly. | Repack the column, ensuring the silica gel slurry is homogeneous and settles evenly. | |
| Product elutes too quickly (High Rf value) | The solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate). |
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Stationary Phase and Eluent:
-
Based on TLC analysis, prepare the desired mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
-
If necessary, add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1]
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane).
2. Packing the Column:
-
Secure a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.[1]
-
Carefully pour the silica gel slurry into the column, continuously tapping the side to ensure even packing and to remove any air bubbles.[1]
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[1][2] Carefully pipette the solution onto the top layer of sand.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.[2]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.[1]
-
Open the stopcock and begin collecting fractions in test tubes or vials.[1]
-
Maintain a constant flow rate and ensure the solvent level never drops below the top of the stationary phase.[2]
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for this compound purification.
References
Technical Support Center: Troubleshooting Friedel-Crafts Alkylation of Aniline
Welcome to the technical support center for the Friedel-Crafts alkylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this challenging reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I getting extremely low to no yield in my Friedel-Crafts alkylation of aniline?
The primary reason for the failure of the Friedel-Crafts alkylation of aniline is the fundamental incompatibility between the aniline and the Lewis acid catalyst (e.g., AlCl₃). Aniline's amino group (-NH₂) is a Lewis base, which reacts with the Lewis acid catalyst in an acid-base reaction.[1][2] This interaction forms a highly deactivated salt on the nitrogen atom, which now bears a positive charge.[1][3][4] This positively charged group strongly withdraws electron density from the aromatic ring, deactivating it towards the desired electrophilic aromatic substitution.[1][2]
Q2: I observe a precipitate forming as soon as I add the Lewis acid to my aniline. Is this normal?
Yes, the formation of a complex precipitate is an expected outcome when a Lewis acid like AlCl₃ is added to aniline.[1] This precipitate is the salt formed from the Lewis acid-base reaction between the aniline's amino group and the catalyst.[1] Its formation is a direct confirmation of the catalyst deactivation that prevents the Friedel-Crafts reaction from proceeding.
Q3: Can I use Friedel-Crafts acylation on aniline instead?
Similar to alkylation, direct Friedel-Crafts acylation of aniline also fails for the same reason.[1] The Lewis acid catalyst will react with the amino group to form a deactivated salt, thus inhibiting the acylation reaction.
Q4: What is the most common strategy to overcome this low yield issue?
The most effective and widely used strategy is to protect the amino group before the Friedel-Crafts reaction.[1][5] This involves converting the -NH₂ group into a less basic functional group, typically an amide, by reacting the aniline with acetic anhydride to form acetanilide. The resulting amide is still an ortho-, para-director but is less activating and, crucially, does not react with the Lewis acid catalyst.[1][5] After the alkylation step, the protecting group can be removed through hydrolysis to yield the desired alkylated aniline.[1][2]
Q5: I'm still getting a low yield even after protecting the aniline as acetanilide. What could be the issue?
Several factors could contribute to a low yield even with the protection strategy:
-
Incomplete Protection: Ensure the initial acetylation of aniline goes to completion. Any unreacted aniline will deactivate the catalyst. Monitor the protection step by Thin Layer Chromatography (TLC).[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry for the Friedel-Crafts alkylation of acetanilide need to be optimized.
-
Polysubstitution: While the acetyl group is less activating than the amino group, polysubstitution can still occur, especially with highly reactive alkylating agents.[6] Using a less reactive alkylating agent or milder reaction conditions can help minimize this.
-
Incomplete Deprotection: The final hydrolysis step to remove the acetyl group must go to completion. Monitor the deprotection by TLC.
Q6: Are there any alternative methods to achieve N-alkylation of aniline?
Yes, several modern catalytic methods offer efficient alternatives to the classical Friedel-Crafts reaction for the N-alkylation of anilines. One of the most prominent is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[7][8] This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on manganese, ruthenium, or iridium).[7][9][10] This approach is considered greener as it produces water as the only byproduct and avoids the use of hazardous alkyl halides.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or extremely low yield with aniline | The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated salt.[1][2] | Protect the amino group by converting it to an amide (acetanilide) before the Friedel-Crafts reaction. Subsequently, deprotect the amino group after alkylation.[1][5] |
| A complex precipitate forms upon adding the Lewis acid to aniline | This is the expected salt formation from the Lewis acid-base reaction between aniline and the catalyst, confirming catalyst deactivation.[1] | This confirms the incompatibility. Proceed with the protection-deprotection strategy. |
| Low yield of desired alkylated product despite using protected aniline (acetanilide) | 1. Incomplete protection of the amino group. 2. Side reactions such as polysubstitution.[6] 3. Suboptimal Friedel-Crafts reaction conditions. 4. Incomplete deprotection. | 1. Ensure the protection step goes to completion by monitoring with TLC.[1] 2. Optimize reaction conditions (temperature, catalyst loading) for the alkylation step. Consider using less reactive alkylating agents. 3. Ensure the deprotection (hydrolysis) step is complete. |
| Formation of multiple products | Polysubstitution on the acetanilide ring due to the activating nature of the acetylamino group.[6] | Use milder reaction conditions (lower temperature), a less reactive alkylating agent, or control the stoichiometry of the alkylating agent carefully. |
Data Presentation
Table 1: Representative Yields for the Protection-Deprotection Strategy
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Protection | Aniline + Acetic Anhydride | Acetanilide | ~90-95% |
| Alkylation | Acetanilide + Benzyl Chloride | p-Benzylacetanilide | ~60-70% |
| Deprotection | p-Benzylacetanilide | p-Benzylaniline | ~85-95% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Comparison with Alternative N-Alkylation Methods ("Borrowing Hydrogen")
| Catalyst System | Amine | Alcohol | Product | Yield (%) |
| Nickel-based | Aniline | Benzyl alcohol | N-benzylaniline | Up to 96%[6] |
| Manganese-based | Aniline | Benzyl alcohol | N-benzylaniline | 78%[8] |
| Ruthenium-based | Aniline derivatives | Carbohydrate alcohols | N-alkylated anilines | 18-97%[9] |
| Iridium-based | Aniline | Benzyl alcohol | N-benzylaniline | 86% (selectivity)[10] |
Experimental Protocols
Protocol 1: Protection of Aniline by Acetylation
-
Reactants: Aniline, Acetic Anhydride, Glacial Acetic Acid, Zinc dust.
-
Procedure:
-
In a round-bottom flask, combine 10 mL of aniline, 20 mL of a mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust. The zinc dust helps to prevent the oxidation of aniline.[11]
-
Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[11]
-
Pour the hot mixture into a beaker containing ice-cold water while stirring continuously.
-
Stir vigorously to hydrolyze any excess acetic anhydride.
-
Collect the precipitated acetanilide by filtration using a Buchner funnel.
-
Recrystallize the crude product from hot water to obtain pure acetanilide crystals.
-
-
Monitoring: The reaction progress can be monitored by TLC.
Protocol 2: Friedel-Crafts Alkylation of Acetanilide
-
Reactants: Acetanilide, Alkyl Halide (e.g., Benzyl Chloride), Aluminum Chloride (AlCl₃), and an inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Procedure:
-
Suspend acetanilide in the chosen inert solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃ to the cooled suspension with stirring.
-
Add the alkyl halide dropwise from the dropping funnel while maintaining the low temperature.
-
Allow the reaction to stir at room temperature or with gentle heating as required, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 3: Deprotection of Alkylated Acetanilide by Hydrolysis
-
Reactants: Alkylated Acetanilide, Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).
-
Procedure:
-
Place the alkylated acetanilide in a round-bottom flask with a dilute solution of sulfuric acid.
-
Heat the mixture under reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the acidic solution by adding a solution of NaOH until the mixture is basic (check with pH paper).
-
Extract the liberated alkylated aniline with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and remove the solvent under reduced pressure to obtain the alkylated aniline.
-
Mandatory Visualizations
Caption: The acid-base reaction between aniline and the Lewis acid catalyst deactivates the aromatic ring.
Caption: A workflow illustrating the protection-deprotection strategy for successful alkylation of aniline.
Caption: The catalytic cycle of the 'Borrowing Hydrogen' method for N-alkylation of aniline.
References
- 1. homework.study.com [homework.study.com]
- 2. Room temperature N-heterocyclic carbene manganese catalyzed selective <i>N</i>-alkylation of anilines with alcohols [ouci.dntb.gov.ua]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brainly.com [brainly.com]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
Preventing C-alkylation side reactions in aniline synthesis
Welcome to the Technical Support Center for aniline alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing C-alkylation side reactions during the synthesis of N-alkylanilines. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reactions for high N-alkylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of C-alkylation during aniline N-alkylation?
A1: C-alkylation is a common side reaction that competes with the desired N-alkylation. The primary reasons for its occurrence are:
-
Reaction Conditions: High reaction temperatures generally favor C-alkylation. While N-alkylation is often kinetically favored, C-alkylation can become the thermodynamically preferred pathway at elevated temperatures.[1][2]
-
Catalyst Choice: The nature of the catalyst plays a crucial role. Strong Lewis acids, typically used in Friedel-Crafts alkylations, can complex with the aniline's amino group. This interaction deactivates the nitrogen for N-alkylation and activates the aromatic ring for electrophilic attack, leading to C-alkylated byproducts.[3]
-
Solvent Effects: The polarity and proticity of the solvent can influence the reaction pathway. Nonpolar solvents may favor C-alkylation in some cases, while polar aprotic solvents often promote N-alkylation.
-
Nature of the Alkylating Agent: Highly reactive alkylating agents can be less selective, leading to a mixture of N- and C-alkylated products.
Q2: I am observing a significant amount of C-alkylated byproducts. How can I improve the selectivity for N-alkylation?
A2: To enhance N-alkylation selectivity, consider the following strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature is often the most effective way to minimize C-alkylation. For many catalytic systems, there is an optimal temperature range that maximizes N-alkylation while keeping C-alkylation to a minimum.[1][2]
-
Select the Right Catalyst:
-
Heterogeneous Catalysts: Zeolites, particularly those with specific pore sizes like S-115, can offer high selectivity for N-alkylation by sterically hindering the formation of bulkier C-alkylated products within their pores.[1]
-
Transition Metal Catalysts: Catalysts based on nickel, manganese, and copper have shown high selectivity for N-alkylation, especially when using alcohols as alkylating agents through a "borrowing hydrogen" mechanism.[4][5]
-
-
Control Stoichiometry: Using a molar excess of aniline relative to the alkylating agent can increase the statistical probability of the alkylating agent reacting with the more abundant aniline nitrogen.
-
Choice of Solvent: Experiment with different solvents. Polar aprotic solvents are often a good starting point for promoting N-alkylation.
Q3: My reaction is producing a dark, insoluble material (tar). What is causing this and how can I prevent it?
A3: Tar formation is often a result of multiple side reactions, including C-alkylation and polyalkylation.[3] The initial N-alkylation product can be more nucleophilic than aniline, leading to further alkylation and the formation of high-molecular-weight byproducts that constitute tar.[3]
To prevent tar formation:
-
Control Stoichiometry and Addition Rate: Use a carefully controlled molar ratio of aniline to the alkylating agent and consider the slow, dropwise addition of the alkylating agent to maintain a low concentration and reduce the likelihood of polyalkylation.[3]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the side reactions that lead to tar.
-
Optimize Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent the formation of degradation products over extended reaction times.
Q4: Can I use alcohols as alkylating agents to avoid the use of alkyl halides?
A4: Yes, using alcohols as alkylating agents is a highly effective and more environmentally friendly approach known as the "borrowing hydrogen" or "hydrogen autotransfer" method.[5] This strategy, often catalyzed by transition metals like manganese or nickel, involves the in-situ oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the aniline.[4][5] The only byproduct is water, making it a highly atom-economical process. This method generally provides excellent selectivity for N-alkylation.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-alkylaniline and significant C-alkylation | 1. Reaction temperature is too high.2. Unsuitable catalyst (e.g., strong Lewis acid).3. Inappropriate solvent. | 1. Decrease the reaction temperature in increments of 10-20°C.2. Switch to a catalyst known for high N-alkylation selectivity, such as a specific zeolite (e.g., S-115) or a transition metal catalyst (e.g., NiBr₂/1,10-phenanthroline).3. Screen different solvents, starting with polar aprotic options. |
| Formation of di- and tri-alkylated products (over-alkylation) | 1. Molar ratio of alkylating agent to aniline is too high.2. The mono-alkylated product is more reactive than aniline.3. Prolonged reaction time. | 1. Use a molar excess of aniline.2. Control the stoichiometry carefully and consider slow addition of the alkylating agent.3. Monitor the reaction by GC or TLC and stop it once the desired mono-alkylated product is maximized. |
| Reaction is not proceeding or is very slow | 1. Catalyst is not active.2. Reaction temperature is too low.3. Inefficient mixing. | 1. Ensure the catalyst is properly activated if required (e.g., pre-heating of some heterogeneous catalysts).2. Gradually increase the reaction temperature, while monitoring for the onset of C-alkylation.3. Ensure adequate stirring, especially for heterogeneous reactions. |
| Difficulty in scaling up the reaction | 1. Heat and mass transfer limitations.2. Changes in local concentrations of reagents. | 1. Ensure efficient stirring and temperature control in the larger reactor.2. For exothermic reactions, consider slower addition of the alkylating agent at scale.3. Re-optimize reaction parameters at the larger scale. |
Data Presentation
Table 1: Comparison of Catalytic Systems for N-alkylation of Aniline with Benzyl Alcohol
| Catalyst System | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | N-alkylation Yield (%) | C-alkylation | Reference |
| NiBr₂ / 1,10-phenanthroline / t-BuOK | Benzyl Alcohol | Toluene | 130 | 48 | 99 (selectivity) | Not reported | [4] |
| Manganese Pincer Complex / t-BuOK | Benzyl Alcohol | Toluene | 80 | 24 | 78 | Not reported | N/A |
| Copper-Chromite / K₂CO₃ | Benzyl Alcohol | o-Xylene | 110 | 8 | 85 | Not reported |
Table 2: Effect of Temperature on Aniline Methylation over Zeolite Catalysts
| Zeolite Catalyst | Temperature (°C) | N-methylation Products (%) | C-methylation Products (%) | Reference |
| S-115 | 300 | High | Virtually none | [1] |
| Y-type Zeolites | 300 | Lower | Significant | [1] |
| S-115 | 350 | High | Still very low | [1] |
| Y-type Zeolites | 350 | Decreased | Increased | [1] |
Experimental Protocols
Protocol 1: Selective N-alkylation of Aniline with Benzyl Alcohol using a Nickel Catalyst
This protocol is adapted from a literature procedure and is intended for informational purposes. Please refer to the original publication for complete details.[4]
Materials:
-
Aniline
-
Benzyl alcohol
-
Nickel(II) bromide (NiBr₂)
-
1,10-phenanthroline
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add NiBr₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 20 mol%), and t-BuOK (0.25 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add aniline (0.25 mmol) and benzyl alcohol (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 130°C and stir for 48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylaniline.
Protocol 2: Vapor Phase N-alkylation of Aniline with Methanol over a Zeolite S-115 Catalyst
This protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory setups.[1]
Materials:
-
Aniline
-
Methanol
-
Zeolite S-115 catalyst
-
Fixed-bed reactor
-
Carrier gas (e.g., Nitrogen)
Procedure:
-
Pack a fixed-bed reactor with the Zeolite S-115 catalyst.
-
Heat the catalyst bed to the desired reaction temperature (e.g., 300-350°C) under a flow of nitrogen gas.
-
Prepare a feed mixture of aniline and methanol with a high aniline to methanol molar ratio (e.g., 4:1).
-
Introduce the liquid feed into a vaporizer and then pass the vaporized reactants over the catalyst bed using the carrier gas.
-
Maintain a controlled flow rate to ensure an appropriate residence time of the reactants over the catalyst.
-
Condense the product stream leaving the reactor in a cooled trap.
-
Analyze the collected liquid product by GC or GC-MS to determine the conversion and the selectivity for N-methylaniline and N,N-dimethylaniline over C-alkylated products.
Visualizations
Caption: Reaction pathways for N-alkylation vs. C-alkylation of aniline.
Caption: Troubleshooting workflow for reducing C-alkylation.
References
Improving the stability of N-Hexylaniline for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-Hexylaniline for long-term storage. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: Discoloration of this compound is a common indicator of degradation. The primary causes are oxidation and photodegradation. Aromatic amines, like this compound, are susceptible to oxidation when exposed to air (oxygen), and this process can be accelerated by light and the presence of trace metal ions. The nitrogen lone pair increases the electron density of the aromatic ring, making it prone to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of anilines, the main degradation pathways for this compound are:
-
Oxidation: The amine group is oxidized, potentially forming N-oxides, nitroso, nitro compounds, and eventually colored polymeric materials. The hexyl chain can also be a site for oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of radical species and subsequent complex degradation products.
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, typically refrigerated at 2-8°C.[1]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Light: Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[2]
-
Container: In a tightly sealed, clean, and dry container.
Q4: I suspect my this compound has degraded. How can I test its purity?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of this compound and quantify any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities and degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid or solution (yellowing or browning) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (nitrogen or argon). Protect from light using amber vials or foil wrapping. For solutions, use deoxygenated solvents. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Characterize the new peaks using LC-MS or GC-MS to understand the degradation pathway. |
| Inconsistent analytical results (potency, purity) | Ongoing degradation of the sample or standard. Inadequate storage of solutions. | Prepare solutions fresh before analysis. Store stock and working solutions under inert gas, protected from light, and refrigerated. |
| Precipitate formation in solution | Formation of insoluble degradation products. Exceeding solubility at storage temperature. | Analyze the precipitate to identify its composition. Ensure the storage concentration is below the solubility limit at the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[3][4]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Store a sample of the solid this compound and a 1 mg/mL solution in acetonitrile at 60°C for 7 days.
-
Photodegradation: Expose a sample of the solid this compound and a 1 mg/mL solution in acetonitrile to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5][6][7][8] A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV method. LC-MS/MS can be used to identify the mass of the degradation products.
Protocol 2: Evaluating the Effectiveness of Antioxidants
Objective: To compare the effectiveness of different antioxidants in preventing the degradation of this compound.
Materials:
-
This compound
-
Selected antioxidants (e.g., Butylated hydroxytoluene (BHT), Diphenylamine (DPA), a Hindered Amine Light Stabilizer (HALS)).[9]
-
Acetonitrile (HPLC grade)
-
Stability chambers
Procedure:
-
Sample Preparation:
-
Control Group: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stabilized Groups: Prepare 1 mg/mL solutions of this compound in acetonitrile containing different antioxidants at a concentration of 0.1% (w/v).
-
-
Storage Conditions: Aliquot the solutions into clear and amber vials. Store the vials under accelerated stability conditions (e.g., 40°C / 75% RH) and expose some to light as in the photostability protocol.[4][10][11]
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition and for each antioxidant. Compare the degradation rates to determine the most effective stabilizer.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | ~5% | Peak 1 (early eluting) |
| 0.1 M NaOH | 24 hours | 60°C | ~2% | Minor peaks |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | Peak 2, Peak 3 (colored) |
| Thermal (Solid) | 7 days | 60°C | <1% | - |
| Thermal (Solution) | 7 days | 60°C | ~8% | Peak 2 |
| Photolytic (Solid) | As per ICH Q1B | 25°C | ~3% | Minor peaks |
| Photolytic (Solution) | As per ICH Q1B | 25°C | ~20% | Peak 3, Peak 4 (polymeric) |
Table 2: Hypothetical Comparison of Antioxidant Effectiveness (after 3 months at 40°C/75% RH, exposed to light)
| Antioxidant (0.1% w/v) | % this compound Remaining | Appearance of Solution |
| None (Control) | 75% | Yellow to Light Brown |
| Butylated Hydroxytoluene (BHT) | 92% | Pale Yellow |
| Diphenylamine (DPA) | 95% | Colorless to Pale Yellow |
| Hindered Amine Light Stabilizer (HALS) | 98% | Colorless |
Visualizations
References
- 1. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmaacademias.com [pharmaacademias.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. Effect of synthetic and aromatic amine antioxidants on oxidation stability, performance, and emission analysis of waste cooking oil biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Catalyst Selection for Selective Mono-alkylation of Aniline
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high selectivity for the mono-alkylation of aniline. Below you will find frequently asked questions, a troubleshooting guide for specific experimental issues, comparative data on catalyst performance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective mono-alkylation of aniline?
A1: The main challenges are controlling the reaction to prevent common side reactions. Aniline has two nucleophilic sites: the nitrogen atom and the electron-rich aromatic ring.[1] This leads to two primary challenges:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than aniline itself, making it prone to a second alkylation, which results in undesired N,N-dialkylated products.[2]
-
C-alkylation vs. N-alkylation: The alkyl group can attach to the aromatic ring (C-alkylation) instead of the nitrogen atom (N-alkylation), especially at higher temperatures.[1][3]
Q2: What are the key strategies to improve selectivity for mono-N-alkylation?
A2: Several strategies can be employed to favor the desired mono-N-alkylated product:
-
Catalyst Selection: Using catalysts with specific properties, such as shape-selective zeolites or certain transition metal complexes, can sterically or electronically favor mono-alkylation.[2][4]
-
Stoichiometric Control: Employing a large excess of aniline relative to the alkylating agent increases the probability that the alkylating agent will react with the more abundant primary amine.[2]
-
Reaction Conditions: Optimizing parameters like temperature, pressure, and reaction time is crucial. Lower temperatures generally favor N-alkylation over C-alkylation and can improve mono-alkylation selectivity.[1][2]
-
Choice of Alkylating Agent: Using less reactive alkylating agents or employing modern methods like the "borrowing hydrogen" strategy with alcohols can offer better control.[1][2]
-
Protecting Groups: Temporarily protecting the amine by converting it to an amide (e.g., acetanilide) can prevent N-alkylation while other reactions are performed. The protecting group is subsequently removed.[1][2]
Q3: What is the "Borrowing Hydrogen" strategy and why is it beneficial?
A3: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a sustainable method that uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, Ni).[1][2][5] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then undergoes reductive amination with the aniline to yield the N-alkylated product, with water as the only byproduct, making the process highly atom-efficient and environmentally friendly.[2][5]
Q4: How do homogeneous and heterogeneous catalysts compare for this reaction?
A4: Both types of catalysts have distinct advantages and disadvantages.
-
Homogeneous catalysts are in the same phase as the reactants, which generally leads to high activity and selectivity under mild reaction conditions because the active sites are well-defined and easily accessible.[6][7] However, separating the catalyst from the product can be difficult and expensive.[6][7]
-
Heterogeneous catalysts are in a different phase (typically solid) from the liquid or gas-phase reactants.[8] Their main advantage is the ease of separation and recycling.[6][7] They are often more stable under harsh conditions.[6] However, they may exhibit lower selectivity due to a variety of active sites on the catalyst surface.[6][7]
Troubleshooting Guide
Issue 1: High yield of N,N-dialkylaniline (over-alkylation).
| Potential Cause | Suggested Solution |
| High ratio of alkylating agent to aniline. | Decrease the molar ratio of the alkylating agent. Use a significant excess of aniline to favor the reaction with the primary amine.[2] |
| High reactivity of the mono-alkylated product. | The N-monoalkylaniline formed is often more nucleophilic than aniline.[2] Consider using a catalyst that provides steric hindrance to prevent the second alkylation, such as certain zeolites.[4] |
| Prolonged reaction time or low flow rate (in flow systems). | A longer residence time increases the likelihood of multiple alkylations.[3] Optimize the reaction time by monitoring the product formation, or increase the flow rate in a continuous reactor.[3] |
| High reaction temperature. | Reduce the reaction temperature. While this may slow the reaction rate, it can significantly improve selectivity for the mono-alkylated product.[2] |
Issue 2: Significant formation of C-alkylated byproducts.
| Potential Cause | Suggested Solution |
| High reaction temperature. | C-alkylation is generally favored at temperatures above 300-350°C.[4] Lower the reaction temperature to the range of 250–350°C, which is more favorable for N-alkylation.[1][4] |
| Catalyst type. | Some catalysts, particularly strong Lewis acids like AlCl₃, can promote C-alkylation (a Friedel-Crafts type reaction).[9][10] Switch to catalysts known to favor N-alkylation, such as certain transition metals (Pd, Ru, Ni) or shape-selective zeolites.[1][4] |
| Catalyst pore size and shape (for zeolites). | The pore structure of the catalyst plays a critical role. Zeolites with pore sizes of 6 to 8 angstroms and specific three-dimensional channel shapes have shown high selectivity for N-alkylation. |
Issue 3: Low or no conversion of aniline.
| Potential Cause | Suggested Solution |
| Catalyst deactivation. | The catalyst may be poisoned or coked. Regenerate the catalyst according to the manufacturer's protocol (e.g., calcination for zeolites) or use a fresh batch.[3] |
| Insufficient reaction temperature or time. | While high temperatures can cause side reactions, the temperature might be too low for the catalyst to be active. Incrementally increase the temperature and monitor the reaction progress. |
| Inappropriate catalyst for the chosen alkylating agent. | The catalyst must be suitable for the specific transformation (e.g., "borrowing hydrogen" catalysts for alcohol alkylating agents).[5] Ensure the chosen catalyst is appropriate for the reaction type. |
Catalyst Performance Data
The selection of a suitable catalyst is paramount for achieving high selectivity. The tables below summarize the performance of various catalysts under different experimental conditions.
Table 1: Performance of Zeolite Catalysts for N-methylation of Aniline with Methanol
| Catalyst | Temperature (°C) | Aniline/Methanol Mole Ratio | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | N,N-Dimethylaniline Selectivity (%) | Reference |
| S-115 | 300 | 2:1 | 34.8 | 91.1 | 8.9 | [4] |
| S-115 | 350 | 2:1 | 41.3 | 85.2 | 14.8 | [4] |
| LZ-Y20 | 300 | 2:1 | 19.4 | 55.2 | 1.0 | [4] |
| LZ-Y82 | 300 | 2:1 | 35.1 | 63.5 | 1.1 | [4] |
| Note: C-alkylation was observed with Y-type zeolites but was negligible with S-115 at these temperatures.[4] |
Table 2: Performance of Metal-Based Catalysts
| Catalyst System | Alkylating Agent | Temperature (°C) | Conversion (%) | Mono-N-alkylated Product Yield (%) | Selectivity | Reference |
| NiBr₂/L1 | Benzyl Alcohol | 130 | >99 | 91 | 99% selectivity for N-benzylaniline | [11] |
| Pd/C (10 mol%) | Primary Amine (e.g., Heptylamine) | 170 | ~99 | 99 | High selectivity for mono-alkylation | [1][12] |
| Mn-PNP Pincer Complex | Benzyl Alcohol | 80 | >99 | 92 | High selectivity for mono-alkylation | [5] |
| Copper Chromite | Acetone | 140 | ~100 | 93 | Nearly 100% selectivity | [13] |
| Ni(30)/O-clay | Benzyl Alcohol | 70 | 70 | - | 75% selectivity toward benzylideneaniline | [14] |
Experimental Protocols
Protocol 1: Selective N-alkylation of Aniline using a Zeolite Catalyst in a Fixed-Bed Reactor
This protocol is based on the vapor-phase alkylation of aniline with a lower alkanol (e.g., methanol).[3]
-
Catalyst Activation: Place the zeolite catalyst (e.g., S-115) in a quartz tube reactor. Heat the catalyst to 300°C. Pass a stream of hydrogen gas over the catalyst at this temperature for 4 hours to activate it.[13]
-
Reaction Setup: After activation, switch the gas flow to an inert gas like nitrogen. Raise the reactor temperature to the desired reaction temperature (e.g., 300-350°C).[4]
-
Reactant Feed: Prepare a mixture of aniline and methanol with a high aniline-to-alkanol molar ratio (e.g., 2:1 or higher).[4] Introduce the liquid reactant mixture into a preheater using a syringe pump to vaporize it.
-
Reaction Execution: Pass the vaporized reactant mixture over the catalyst bed using a carrier gas (e.g., nitrogen at 40 ml/min).[4]
-
Product Collection and Analysis: Condense the products exiting the reactor in a cold trap. Analyze the collected liquid product using Gas Chromatography (GC) to determine the conversion of aniline and the selectivity for N-methylaniline and N,N-dimethylaniline.
Protocol 2: Selective N-alkylation using a Homogeneous Nickel Catalyst ("Borrowing Hydrogen" Method)
This protocol describes the mono-alkylation of aniline with benzyl alcohol.[11]
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine the aniline derivative (0.25 mmol), benzyl alcohol (1.0 mmol), NiBr₂ (10 mol%, 0.025 mmol), 1,10-phenanthroline ligand (20 mol%, 0.05 mmol), and t-BuOK (0.25 mmol) as a base.[11]
-
Solvent Addition: Add dry toluene (2.0 mL) to the mixture.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 130°C. Stir the reaction mixture for 48 hours.[11]
-
Work-up and Analysis: Cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.[5]
Visualizations
Below are diagrams illustrating key workflows and reaction pathways related to the selective mono-alkylation of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. eolss.net [eolss.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Hexylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted aniline from the N-Hexylaniline product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aniline from my this compound product?
A1: The three primary methods for purifying this compound and removing unreacted aniline are:
-
Acid-Base Extraction: This technique exploits the difference in basicity between the more basic aniline and the less basic this compound.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.
-
Vacuum Distillation: This technique is effective for separating compounds with different boiling points, especially for larger scale purifications.[1]
Q2: How does acid-base extraction work to separate aniline from this compound?
A2: Acid-base extraction involves washing the crude product (dissolved in an organic solvent) with an aqueous acid solution, typically dilute hydrochloric acid (HCl). Aniline, being a stronger base, reacts with the acid to form a water-soluble salt (anilinium chloride), which partitions into the aqueous layer and is removed. This compound, being a weaker base, remains in the organic layer. Subsequent washing with a base can neutralize any remaining acid.
Q3: What are the key parameters to consider for column chromatography purification?
A3: For successful separation using column chromatography, consider the following:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically effective. The polarity is gradually increased to elute the compounds.
-
Monitoring: Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system and to monitor the separation during the column run.
Q4: When is vacuum distillation a suitable method?
A4: Vacuum distillation is particularly useful for larger quantities of this compound and for removing non-volatile impurities.[1] Since this compound has a high boiling point, performing the distillation under reduced pressure prevents decomposition.[1]
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of your final product can be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers both separation and identification of components, confirming the absence of aniline and other impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of aniline.
Troubleshooting Guides
Acid-Base Extraction Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Aniline is still present in the organic layer after multiple acid washes. | 1. Insufficient amount or concentration of acid. 2. Inefficient mixing of the two phases. 3. Emulsion formation preventing proper separation. | 1. Use a slightly more concentrated acid solution (e.g., 1-2M HCl) or perform additional washes.[2] 2. Ensure vigorous shaking of the separatory funnel for adequate mixing. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Low yield of this compound after extraction. | 1. This compound is partially partitioning into the aqueous layer. 2. Loss of product during phase separation. | 1. Avoid using excessively concentrated acid, which might protonate the less basic this compound. 2. Carefully separate the layers to minimize loss of the organic phase. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of aniline and this compound on the column. | 1. Incorrect solvent system polarity. 2. Column overloading. 3. Tailing of the amine product on the silica gel. | 1. Optimize the eluent system using TLC first. Start with a low polarity solvent (e.g., high hexane content) and gradually increase the polarity. A gradient elution can improve separation. 2. Use an appropriate amount of crude product relative to the amount of silica gel. 3. Add a small amount of a volatile base, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing. |
| This compound is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
Vacuum Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product is decomposing during distillation. | 1. The temperature is too high. 2. The vacuum is not low enough. | 1. Ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point of this compound. 2. Check the vacuum system for leaks. |
| Aniline is co-distilling with the product. | 1. Inefficient fractional distillation setup. | 1. Use a fractionating column between the distillation flask and the condenser to improve separation. Monitor the head temperature closely and collect fractions at the expected boiling point of this compound. |
Data Presentation
Table 1: Physical Properties of Aniline and this compound
| Property | Aniline | This compound |
| Molecular Weight | 93.13 g/mol | 177.29 g/mol [3] |
| Boiling Point (at 1 atm) | 184 °C | ~285-287 °C |
| Boiling Point (at reduced pressure) | 72 °C at 20 mmHg | Higher than aniline |
| Basicity (pKa of conjugate acid) | ~4.6 | Expected to be slightly lower than aniline |
Table 2: Typical Purification Method Performance (Qualitative)
| Purification Method | Efficiency in Removing Aniline | Typical Yield of this compound | Purity of Final Product |
| Acid-Base Extraction | High | Good to Excellent | Good (>95%) |
| Column Chromatography | Very High | Good | Excellent (>98%) |
| Vacuum Distillation | Good to High | Good | Good to Excellent (>97%) |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-3) two more times to ensure complete removal of aniline.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) is typically used.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the this compound peak.
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Decision tree for selecting a purification method for this compound.
References
Scalable synthesis of N-Hexylaniline for industrial applications
Technical Support Center: Scalable Synthesis of N-Hexylaniline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of this compound for industrial applications. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and critical safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial synthesis of this compound? A1: The two principal methods for scalable synthesis are the direct N-alkylation of aniline and reductive amination.[1] N-alkylation typically involves reacting aniline with an n-hexyl halide (e.g., 1-bromohexane or 1-chlorohexane) in the presence of a base.[1] Reductive amination offers a milder alternative, reacting aniline with hexanal to form an imine, which is then reduced to the target amine. Another increasingly popular method involves the direct N-alkylation of aniline with hexanol, which is considered a greener approach as it avoids the use of alkyl halides and the production of salt by-products.[2]
Q2: What are the main challenges in scaling up this compound synthesis? A2: Key challenges include controlling selectivity to avoid side reactions, managing reaction exotherms, ensuring efficient purification, and minimizing waste. The most common issues are over-alkylation, where the this compound product reacts further to form di- or tri-alkylated species, and C-alkylation, where the hexyl group attaches to the aniline ring instead of the nitrogen atom.[3] Tar formation at elevated temperatures is also a significant concern.[3]
Q3: Which analytical methods are recommended for purity assessment of this compound? A3: A multi-faceted approach is recommended for comprehensive purity analysis.[4] Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for non-volatile impurities. For structural confirmation and impurity identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical.[4] Potential impurities to monitor include residual aniline, positional isomers (2-hexylaniline, 3-hexylaniline), and over-alkylation products.[5]
Q4: What are the primary industrial applications of this compound? A4: this compound serves as a crucial intermediate in various industries. It is used in the synthesis of dyes and pigments, as well as in the production of antioxidants and flame retardants for the rubber and plastics industries.[6] Its derivatives are also explored in pharmaceutical development and materials science.[1][7]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the stirring is efficient to maintain a homogenous mixture.
-
-
Potential Cause: Sub-optimal reaction temperature.
-
Solution: The reaction temperature is a critical parameter. High temperatures can lead to decomposition and tar formation, while low temperatures result in slow reaction rates.[3] Carefully screen and optimize the temperature to find a balance between reaction rate and selectivity. For N-alkylation with alkyl halides, reflux temperatures between 80-110°C are typical.[1]
-
-
Potential Cause: Inefficient catalyst or base.
-
Solution: Ensure the base is sufficiently strong to deprotonate the ammonium salt formed during the reaction and is used in an appropriate stoichiometric amount.[1] For syntheses involving alcohols, the choice of catalyst is crucial; nickel, iridium, and ruthenium complexes have shown high efficiency.[8][9] Ensure the catalyst is not poisoned and is used at the correct loading.
-
Problem 2: High Levels of Impurities (Over-alkylation and C-alkylation)
-
Potential Cause: Incorrect stoichiometry of reactants.
-
Potential Cause: Rapid addition of the alkylating agent.
-
Solution: Add the alkylating agent (e.g., 1-bromohexane) slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the probability of polyalkylation events.[3]
-
-
Potential Cause: C-alkylation of the aniline ring.
-
Solution: C-alkylation is a common side reaction, particularly with catalysts like aluminum chloride (AlCl₃).[3][6] To enhance N-alkylation selectivity, choose catalysts known to favor it, such as certain transition metal complexes.[3] Running the reaction at lower temperatures generally favors N-alkylation over C-alkylation.[3]
-
Problem 3: Tar Formation in the Reaction Mixture
-
Potential Cause: High reaction temperature.
-
Potential Cause: Presence of oxygen or oxidative side reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the aniline and its derivatives, which can contribute to tar formation.
-
Problem 4: Difficulty in Product Purification
-
Potential Cause: Emulsion formation during aqueous work-up.
-
Solution: During the work-up phase, emulsions can form, complicating the separation of organic and aqueous layers. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. In some cases, filtration through a pad of celite can be effective.
-
-
Potential Cause: Close boiling points of product and impurities.
-
Solution: If impurities like positional isomers or unreacted starting materials have boiling points close to this compound, simple distillation may be insufficient.[5] In such cases, fractional distillation under reduced pressure or preparative chromatography (e.g., column chromatography on silica gel) may be necessary for achieving high purity.
-
Data Presentation
Table 1: Typical Reaction Parameters for N-Alkylation of Aniline
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Reactants | Aniline, 1-Bromohexane | 1-Bromohexane is a common alkylating agent for this synthesis.[1] |
| Stoichiometry | Aniline : 1-Bromohexane (e.g., 2:1 molar ratio) | An excess of aniline helps to minimize over-alkylation.[3] |
| Base | K₂CO₃, Na₂CO₃, or an organic base (e.g., Et₃N) | Required to neutralize the HBr by-product.[1] |
| Solvent | Aprotic solvents like Acetonitrile, DMF, or Toluene | Aprotic solvents are generally more efficient than protic ones. |
| Temperature | 80 - 110 °C (Reflux) | Balances reaction rate with minimizing side reactions.[1][3] |
| Reaction Time | 12 - 24 hours | Progress should be monitored by TLC or GC.[1] |
| Typical Yield | 70 - 90% | Yields can vary based on scale and specific conditions.[1] |
Table 2: Analytical Data for this compound Purity Assessment
| Analytical Method | Parameter | Typical Value / Observation |
|---|---|---|
| GC-FID | Purity (Area %) | > 98% for purified product.[10] |
| Retention Time | Specific to the column and method conditions used. | |
| HPLC-UV | Purity (Area %) | > 98% at a specific wavelength (e.g., 254 nm). |
| ¹H NMR | Chemical Shifts | Characteristic peaks for aromatic, methylene (CH₂), and methyl (CH₃) protons. |
| Mass Spec (MS) | Molecular Ion Peak [M]+ | m/z = 177.29, corresponding to the molecular weight of this compound.[11][12] |
| FTIR | Key Stretches | N-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), aromatic C=C stretches. |
Experimental Protocols
Method 1: N-Alkylation of Aniline with 1-Bromohexane
This protocol describes a common lab-scale synthesis that can be adapted for larger scales.
-
Reactor Setup: Equip a round-bottom flask (or an appropriate reactor for larger scale) with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, charge the reactor with aniline (2.0 equivalents), a suitable base such as potassium carbonate (1.5 equivalents), and an aprotic solvent (e.g., acetonitrile).
-
Initiating Reaction: Begin stirring the mixture and heat it to reflux (typically 80-85°C for acetonitrile).
-
Addition of Alkylating Agent: Once the mixture is refluxing, add 1-bromohexane (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours. A slow addition rate is crucial to minimize side reactions.[3]
-
Reaction Monitoring: Maintain the reaction at reflux for 12-24 hours. Monitor the consumption of the starting material by TLC or GC analysis of small aliquots.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1] Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining salts and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chembk.com [chembk.com]
- 7. 4-HEXYLANILINE | 33228-45-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-n-Hexylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 4-N-Hexylaniline [webbook.nist.gov]
- 12. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GC-MS and HPLC for Purity Assessment of N-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of pharmaceutical development and chemical synthesis. N-Hexylaniline, a key building block, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two premier analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a detailed analysis based on established methodologies for aromatic amines and analogous compounds to assist you in selecting the optimal technique for your analytical needs.
Quantitative Method Comparison
The choice between GC-MS and HPLC for purity analysis hinges on a variety of factors, including sensitivity, selectivity, and the nature of potential impurities. Below is a summary of expected performance characteristics for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and boiling point, with detection and identification by mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV absorbance. |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL to pg/mL range. | Good sensitivity, generally in the high ng/mL to low µg/mL range. |
| Limit of Quantification (LOQ) | Low ng/mL range. | µg/mL range. |
| Linearity (Correlation Coefficient) | Excellent linearity, typically > 0.99. | Excellent linearity, typically > 0.99. |
| Precision (%RSD) | High precision, with a relative standard deviation (RSD) of < 5%. | High precision, with an RSD of < 5%. |
| Selectivity | Very high selectivity; the mass spectrometer provides definitive identification of impurities. | Moderate selectivity; co-eluting impurities can interfere with quantification. |
| Sample Preparation | May require derivatization for less volatile impurities, but often a simple dilution is sufficient. | Generally simpler sample preparation, often involving direct injection after dilution. |
| Throughput | Moderate throughput, with typical run times being longer. | High throughput, with faster analysis times. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are comprehensive protocols for both GC-MS and HPLC analysis of this compound.
GC-MS Method for this compound Purity Assessment
This method is designed for the separation and identification of this compound and its potential process-related impurities and degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable solvent, such as methanol or dichloromethane, to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.[1]
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Potential Impurities to Monitor:
Based on the synthesis of similar aromatic amines, potential impurities in this compound may include:
-
Aniline
-
Hexene isomers
-
Dihexylaniline
-
Positional isomers (e.g., 2-hexylaniline, 3-hexylaniline)
-
Unreacted starting materials and by-products from the specific synthetic route.[2]
HPLC Method for this compound Purity Assessment
This method provides a robust alternative for quantifying the purity of this compound, particularly in quality control settings.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detector: UV-Vis Diode Array Detector (DAD).[1]
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).[1]
Visualization of the GC-MS Workflow
To further elucidate the analytical process, the following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for the purity assessment of this compound by GC-MS.
Conclusion and Recommendation
Both GC-MS and HPLC are powerful and reliable techniques for the purity assessment of this compound.
-
GC-MS is the superior choice for the definitive identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an indispensable tool for in-depth impurity profiling and for research and development purposes.
-
HPLC offers a robust, high-throughput, and often simpler alternative for routine purity analysis and quality control. It is particularly advantageous when dealing with thermally labile or non-volatile impurities.
For a comprehensive characterization of this compound, a dual approach is often recommended. HPLC can be employed for routine purity checks and quantification, while GC-MS can be utilized for the unequivocal identification of any unknown peaks and for a more detailed impurity profile. This integrated strategy ensures the highest confidence in the quality and consistency of this compound for its intended application.
References
A Comparative Guide to the Spectroscopic Characterization of N-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to characterize N-hexylaniline, a secondary aromatic amine relevant in synthetic chemistry and drug development. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Experimental protocols and data are presented to offer a practical resource for laboratory professionals.
Structural Characterization by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data from analogous compounds and spectral databases.
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~7.17 | t | 2H | H-3, H-5 |
| b | ~6.69 | t | 1H | H-4 |
| c | ~6.60 | d | 2H | H-2, H-6 |
| d | ~3.10 | t | 2H | N-CH₂ |
| e | ~1.65 | p | 2H | N-CH₂-CH₂ |
| f | ~1.35 | m | 6H | -(CH₂)₃-CH₃ |
| g | ~0.90 | t | 3H | -CH₃ |
| h | ~3.6 (broad s) | 1H | N-H |
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~148.5 | C-1 |
| 2 | ~129.3 | C-3, C-5 |
| 3 | ~117.2 | C-4 |
| 4 | ~112.8 | C-2, C-6 |
| 5 | ~44.1 | N-CH₂ |
| 6 | ~31.7 | N-CH₂-CH₂ |
| 7 | ~29.5 | N-CH₂-CH₂-CH₂ |
| 8 | ~26.9 | N-CH₂-CH₂-CH₂-CH₂ |
| 9 | ~22.7 | -CH₂-CH₃ |
| 10 | ~14.1 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans for adequate signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
Visualization of the Characterization Workflow
Caption: Workflow for the NMR characterization of this compound.
Comparison with Alternative Characterization Methods
While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.
Table 3: Key FT-IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Hexyl) |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1500 - 1520 | N-H Bend | Secondary Amine |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| 690 - 770 | C-H Bend | Monosubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 106 | [M - C₅H₁₁]⁺ (Loss of a pentyl radical) |
| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |
Visualization of Structural Information from Different Techniques
Caption: Visualization of the complementary data obtained from various analytical methods for the structural elucidation of this compound.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy provide the fundamental framework for its structural determination, offering unambiguous evidence of the connectivity of atoms. FT-IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while mass spectrometry validates the molecular weight and provides insights into the molecule's fragmentation. For researchers and professionals in drug development, the integrated use of these methods ensures the accurate identification and purity assessment of this compound, which is critical for subsequent synthetic applications and quality control.
A Comparative Analysis of N-hexylaniline and N-octylaniline in Dye Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-hexylaniline and N-octylaniline, focusing on their application in dye synthesis and the resulting dye performance. The length of the N-alkyl chain on an aniline precursor can significantly influence the physicochemical and performance characteristics of the final dye product. Understanding these differences is crucial for the rational design of dyes with specific properties for applications ranging from textiles to advanced materials and biological imaging.
Physicochemical Properties of this compound and N-octylaniline
This compound and N-octylaniline are N-substituted aniline derivatives that serve as key intermediates in the synthesis of various dyes, including azo dyes and phenothiazine-based dyes. The primary distinction between these two molecules is the length of their linear alkyl chains, which impacts properties such as boiling point, density, and refractive index. These differences can, in turn, affect reaction kinetics during dye synthesis and the solubility of the resulting dyes.
| Property | This compound | N-octylaniline |
| Molecular Formula | C₁₂H₁₉N[1] | C₁₄H₂₃N[2] |
| Molecular Weight | 177.29 g/mol [1] | 205.34 g/mol [2] |
| Boiling Point | 140-145 °C at 15 mmHg | 175 °C at 13 mmHg |
| Density | 0.8994 g/mL at 25 °C | 0.898 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5228 | 1.516 |
Synthesis of Azo Dyes: A Comparative Experimental Protocol
Azo dyes are a prominent class of synthetic dyes where N-alkylanilines are commonly used as coupling components. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with the N-alkylaniline. The length of the alkyl chain can influence the reaction yield and the purification process.
Experimental Protocol: Synthesis of an Azo Dye
-
Diazotization of p-nitroaniline:
-
Dissolve p-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.[3]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve either this compound or N-octylaniline in a suitable solvent, such as glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N-alkylaniline solution with constant stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.
-
-
Isolation and Purification:
-
The precipitated azo dye is collected by filtration.
-
Wash the crude dye with cold water to remove any unreacted salts.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Performance Comparison of this compound and N-octylaniline Derived Dyes
The performance of a dye is determined by several key parameters, including its spectral properties (absorption maximum, λmax), molar extinction coefficient (ε), and stability. The length of the N-alkyl chain can subtly influence these properties. Longer alkyl chains can enhance solubility in nonpolar solvents and may lead to slight shifts in the absorption spectra due to altered steric and electronic effects.
Table 2: Comparative Performance of Azo Dyes Derived from this compound and N-octylaniline (Hypothetical Data Based on General Trends)
| Performance Metric | Dye from this compound | Dye from N-octylaniline |
| Typical λmax (in Ethanol) | ~480 nm | ~485 nm |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ | ~21,000 M⁻¹cm⁻¹ |
| Solubility in Nonpolar Solvents | Moderate | High |
| Light Fastness | Good | Very Good |
| Wash Fastness | Good | Very Good |
Note: The data in this table is illustrative and based on general trends observed for azo dyes. Actual values may vary depending on the specific diazo component and reaction conditions.
Studies on phenothiazine-based dyes for dye-sensitized solar cells (DSSCs) have shown that increasing the N-alkyl chain length can reduce charge recombination.[4] However, there isn't always a linear relationship between increasing chain length and improved device efficiency. For instance, one study found that a shorter hexyl chain resulted in a higher power conversion efficiency compared to a longer octyl chain.[4]
Visualization of Experimental Workflow and Comparative Logic
Diagram 1: General Workflow for Azo Dye Synthesis
References
Performance Evaluation of 4-Hexylaniline as a Nanoparticle Stabilizer in Comparison to Other Amines
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stabilizing agent is a critical parameter in the synthesis of nanoparticles, directly influencing their stability, size, dispersity, and overall performance in various applications, including drug delivery. Among the diverse classes of stabilizers, amines, particularly those with alkyl functionalities, have garnered significant attention. This guide provides a comparative overview of 4-hexylaniline as a nanoparticle stabilizer against other common amine-based stabilizers. Due to the limited availability of direct comparative studies on 4-hexylaniline, this guide draws upon established principles of nanoparticle stabilization by alkyl- and aromatic amines and incorporates available data for analogous compounds to provide a comprehensive evaluation.
The Role of Amine Stabilizers in Nanoparticle Formation
Amine-based molecules stabilize nanoparticles through the coordination of the lone pair of electrons on the nitrogen atom to the metal surface of the nanoparticle. This interaction prevents agglomeration and controls particle growth during synthesis. The chemical structure of the amine, particularly the nature of the substituent groups, plays a pivotal role in determining the efficacy of stabilization. Key factors include the length of alkyl chains, the presence of aromatic rings, and the steric hindrance around the amine group.
Comparative Analysis of Amine Stabilizers
The stabilizing properties of various amines are influenced by a combination of electronic and steric effects. Longer alkyl chains in amines generally provide enhanced steric stabilization, leading to smaller and more stable nanoparticles. Aromatic amines, like aniline and its derivatives, offer unique electronic properties that can influence nanoparticle stability.
While direct quantitative data for 4-hexylaniline is not extensively available in the public domain, we can infer its performance based on studies of similar long-chain alkyl-substituted anilines and other primary amines.
Table 1: Comparative Performance of Amine Stabilizers for Nanoparticles
| Stabilizer | Nanoparticle Type | Average Particle Size (nm) | Zeta Potential (mV) | Stability Remarks |
| Aniline | Palladium (Pd) | ~24-28[1] | Not Reported | Provided the best stability over 96 hours compared to N-ethyl aniline, N-methyl aniline, o-anisidine, and o-toluidine.[1] |
| Aniline | Gold (Au) | 28 ± 20 (in butanone)[2] | Not Reported | Higher concentrations of pure aniline resulted in smaller and more stable nanoparticles (4.6 ± 0.9 nm).[2] |
| Octylamine | Gold (Au) | Larger than dodecylamine-stabilized AuNPs | Not Reported | Longer alkyl chains generally lead to smaller and more stable nanoparticles. |
| Hypothetical 4-Hexylaniline | Gold (Au)/Silver (Ag) | Expected to be smaller than aniline-stabilized NPs | Expected to be in the stable range (>\±30) | The hexyl group is anticipated to provide significant steric hindrance, leading to good stability. |
| Other Long-Chain Amines | Various | Varies with chain length and nanoparticle type | Generally in the stable range | Longer alkyl chains enhance steric repulsion, improving stability. |
Note: Data for 4-hexylaniline is extrapolated based on general principles and data for similar compounds due to a lack of specific experimental results in the reviewed literature.
Experimental Protocols
Experimental Protocol: Synthesis of Amine-Stabilized Gold Nanoparticles
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
4-Hexylaniline (or other amine stabilizer)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Prepare a 1 mM aqueous solution of HAuCl₄.
-
Preparation of Stabilizer Solution: Prepare a 10 mM solution of the amine stabilizer (e.g., 4-hexylaniline) in toluene.
-
Phase Transfer of Gold Ions: Mix equal volumes of the gold precursor solution and the stabilizer solution in a flask and stir vigorously. The gold ions will transfer to the organic phase, indicated by a color change.
-
Reduction: While stirring, add a freshly prepared ice-cold aqueous solution of NaBH₄ (e.g., 0.1 M) dropwise to the organic phase. The color of the solution will change, indicating the formation of gold nanoparticles.
-
Purification: After the reaction is complete (typically after a few hours of stirring), separate the organic phase. Add ethanol to precipitate the nanoparticles.
-
Washing and Re-dispersion: Centrifuge the mixture to collect the nanoparticles. Wash the precipitate with ethanol multiple times to remove excess reactants. Finally, re-disperse the purified nanoparticles in a suitable solvent like toluene.
Characterization: The synthesized nanoparticles should be characterized using the following techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.
-
Zeta Potential Measurement: To assess the surface charge and predict the colloidal stability. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersity of the nanoparticles.
Visualization of Experimental Workflow and Stabilization Mechanism
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis and characterization of amine-stabilized nanoparticles.
Stabilization Mechanism of 4-Hexylaniline
Caption: Schematic of nanoparticle stabilization by 4-hexylaniline via coordination and steric hindrance.
Conclusion
While direct comparative data for 4-hexylaniline is scarce, the principles of nanoparticle stabilization by long-chain alkylamines suggest it would be an effective stabilizer. The presence of a six-carbon alkyl chain is expected to provide substantial steric hindrance, leading to the formation of small, well-dispersed, and stable nanoparticles. The aromatic aniline head group will facilitate strong coordination to the nanoparticle surface. Researchers are encouraged to perform direct comparative studies of 4-hexylaniline with other primary amines, such as octylamine and dodecylamine, to quantify its performance in terms of nanoparticle size, zeta potential, and long-term stability under various conditions. Such studies will be invaluable for the rational design of novel nanoparticle-based drug delivery systems.
References
Comparing the corrosion inhibition efficiency of different N-alkylanilines
The corrosion of metals, a persistent challenge across industries such as chemical processing, oil and gas, and infrastructure, necessitates effective mitigation strategies. Among the various approaches, the use of organic corrosion inhibitors is a well-established and efficient method. N-alkylanilines have emerged as a promising class of inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This guide provides an objective comparison of the corrosion inhibition efficiency of various N-alkylanilines, supported by experimental data, to aid researchers and professionals in the development of advanced corrosion management strategies.
The effectiveness of N-alkylanilines as corrosion inhibitors is influenced by several factors, including the length of the alkyl chain, the concentration of the inhibitor, the nature of the corrosive medium, and the operating temperature. An increase in the length of the alkyl chain and the concentration of the inhibitor generally leads to a higher inhibition efficiency.
Performance Comparison of N-Alkylanilines
The following table summarizes quantitative data from various studies on the performance of different N-alkylanilines as corrosion inhibitors for mild steel and N80 steel in acidic environments. The data is compiled from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.
| Inhibitor | Concentration | Corrosive Medium | Temperature | Inhibition Efficiency (%) | Test Method | Metal Substrate |
| Aniline | Not Specified | 0.5 M HCl | Not Specified | Effective inhibitor | Weight Loss, Linear Polarization Resistance | Mild Steel |
| N-Methylaniline | Not Specified | HCl | Not Specified | Good | SEM | Not Specified |
| 2-Ethylaniline | 95 mM | 15% HCl | Room Temp | 78.3 | Weight Loss | N80 Steel |
| 95 mM | 15% HCl | Room Temp | >78.3 (from Icorr) | Potentiodynamic Polarization | N80 Steel | |
| Optimum | 15% HCl | 60°C | 62.1 | Weight Loss | N80 Steel | |
| Optimum | 15% HCl | 110°C | 48.9 | Weight Loss | N80 Steel | |
| 2,4-Dimethylaniline | Not Specified | 15% HCl | 303 K - 333 K | Investigated | Weight Loss, Potentiodynamic Polarization | N80 Steel |
| N,N-Dimethylaniline | Not Specified | 5% HCl | Not Specified | Evaluated as inhibitor | Not Specified | A3 Steel |
| Not Specified | 0.1, 0.3, 0.5 M H2SO4 | Increase with concentration, decrease with temperature | Investigated | Weight Loss, Potentiodynamic Polarization, EIS | Zinc | |
| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) | 10⁻³ M | 1 M HCl | Not Specified | 89.72 | Potentiodynamic Polarization, EIS | Carbon Steel |
| (E)-N(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM) | 10⁻³ M | 1 M HCl | Not Specified | 85.71 | Potentiodynamic Polarization, EIS | Carbon Steel |
| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | Not Specified | 1.0 M HCl | Decrease with rise in temperature | Investigated | Potentiodynamic Polarization, EIS, Surface Analysis | Mild Steel |
| N1-(2-nitrophenyl)ethane-1,2-diamine (M1) | 10⁻³ M | 1 M HCl | 298K | 96.18 | Gravimetric, Potentiodynamic Polarization, EIS | Mild Steel |
| N1-(2-nitrophenyl)propane-1,3-diamine (M2) | 10⁻³ M | 1 M HCl | 298K | 94.91 | Gravimetric, Potentiodynamic Polarization, EIS | Mild Steel |
Experimental Protocols
The evaluation of corrosion inhibition efficiency of N-alkylanilines typically involves a combination of gravimetric and electrochemical techniques.
Weight Loss Measurements
This is a conventional method to determine the corrosion rate. Mild steel coupons are cleaned, weighed, and immersed in the corrosive solution with and without the inhibitor for a specific duration and temperature. After the immersion period, the coupons are cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).
Calculation of Inhibition Efficiency: %IE = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical studies are performed using a three-electrode cell assembly with the steel sample as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency is calculated using the corrosion current densities in the absence (icorr(0)) and presence (icorr(i)) of the inhibitor.[1]
Calculation of Inhibition Efficiency: %IE = [(icorr(0) - icorr(i)) / icorr(0)] x 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the corrosion potential over a range of frequencies. The data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct value in the presence of the inhibitor indicates a higher inhibition efficiency.
Calculation of Inhibition Efficiency: %IE = [(Rct(i) - Rct(0)) / Rct(i)] x 100 where Rct(i) and Rct(0) are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the steel samples before and after exposure to the corrosive environment, with and without the inhibitor.[2] The images provide visual evidence of the protective film formation by the inhibitor.
Quantum Chemical Studies
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitors with their inhibition efficiency.[3][4][5][6][7] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated to understand the adsorption mechanism of the inhibitor on the metal surface.[3][5]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of N-alkylanilines.
Adsorption and Inhibition Mechanism
N-alkylanilines inhibit corrosion by adsorbing onto the metal surface, thereby creating a barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. The nitrogen atom in the aniline ring, with its lone pair of electrons, and the π-electrons of the aromatic ring play a crucial role in the adsorption process.[2] The introduction of alkyl groups on the benzene ring can enhance the electron density on the nitrogen atom, leading to better inhibition.[2] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm.[1][8][9]
References
- 1. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Experimental and theoretical studies on the corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
N-Hexylaniline's Antioxidant Potential: A Comparative Analysis with Other Aniline Derivatives
For Immediate Release
In the ongoing quest for novel antioxidant agents, N-alkylanilines have emerged as a promising class of compounds. This guide provides a comparative analysis of the antioxidant activity of N-hexylaniline relative to other aniline derivatives, supported by available experimental data and an examination of structure-activity relationships. While direct experimental data on this compound is limited in publicly available literature, this report extrapolates its potential efficacy based on the known antioxidant properties of structurally related compounds.
The antioxidant capacity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Generally, electron-donating groups enhance antioxidant activity, a principle that suggests this compound, with its electron-donating hexyl group, may possess noteworthy antioxidant properties.
Comparative Antioxidant Activity of Aniline Derivatives
To contextualize the potential antioxidant activity of this compound, the following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.
| Compound Name | Structure | DPPH Scavenging Activity (EC50 in mM) |
| Aniline | C₆H₅NH₂ | > 83 |
| 2-Aminophenol | HOC₆H₄NH₂ (ortho) | 0.011 |
| 3-Aminophenol | HOC₆H₄NH₂ (meta) | 0.048 |
| 4-Aminophenol | HOC₆H₄NH₂ (para) | 0.015 |
| o-Phenylenediamine | C₆H₄(NH₂)₂ (ortho) | 0.013 |
| p-Phenylenediamine | C₆H₄(NH₂)₂ (para) | 0.021 |
Data sourced from Bendary et al., 2013.
The data clearly indicates that the introduction of hydroxyl (-OH) or additional amino (-NH₂) groups significantly enhances the antioxidant activity of the aniline molecule. While data for this compound is not present, the electron-donating nature of the N-hexyl group suggests a potential enhancement of antioxidant activity compared to the parent aniline molecule. However, steric hindrance from the alkyl chain might also play a role in its radical scavenging ability.
Mechanisms of Antioxidant Action
N-alkylated anilines are believed to exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer - Proton Transfer (SET-PT).
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, followed by the transfer of a proton.
The following diagram illustrates a general workflow for assessing antioxidant activity using common in-vitro assays.
Caption: General workflow for in-vitro antioxidant assays.
Aniline-Induced Oxidative Stress Signaling Pathway
Exposure to aniline has been shown to induce oxidative stress, leading to the activation of downstream signaling pathways that can result in cellular damage. This process involves the generation of reactive oxygen species (ROS), which in turn activate key transcription factors like NF-κB and AP-1.
The diagram below illustrates the signaling cascade initiated by aniline-induced oxidative stress.
Caption: Aniline-induced oxidative stress signaling pathway.
Experimental Protocols
Detailed methodologies for common in vitro assays used to evaluate antioxidant activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials: DPPH, Methanol or Ethanol, Test compounds, 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve test compounds in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of different concentrations of the test samples or standards to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Materials: ABTS, Potassium persulfate, Phosphate-buffered saline (PBS) or ethanol, Test compounds, 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Dissolve test compounds in a suitable solvent to prepare a stock solution and a series of dilutions.
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test samples or standards to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of scavenging activity against concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: Acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, 20 mM FeCl₃·6H₂O, Test compounds, Ferrous sulfate (for standard curve), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test sample, standard, or blank to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents.
-
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is not yet widely available, structure-activity relationships within the aniline derivative class suggest it may possess radical scavenging capabilities. The presence of the electron-donating hexyl group is a key indicator of this potential. Further experimental investigation using standardized assays such as DPPH, ABTS, and FRAP is necessary to quantify its antioxidant efficacy and to fully understand its mechanism of action. The provided protocols offer a robust framework for such future studies, which will be crucial in determining the viability of this compound and other N-alkylanilines as effective antioxidant agents in various applications, including pharmaceutical and drug development.
The Impact of Alkyl Chain Length on the Electrical Conductivity of Polaniline Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electrical properties of conductive polymers is paramount for their application in areas such as biosensors, drug delivery systems, and tissue engineering. Polyaniline (PANI), a widely studied conducting polymer, offers a versatile platform for modification. This guide provides a comparative analysis of the electrical conductivity of polyaniline derivatives with varying alkyl chain lengths, supported by experimental data and detailed protocols.
The introduction of alkyl substituents onto the polyaniline backbone significantly influences its electrical properties. Experimental evidence consistently demonstrates a decrease in electrical conductivity with an increase in the length of the alkyl chain at the ortho position of the aniline monomer unit. This trend is attributed to steric effects, where bulkier alkyl groups disrupt the planarity of the polymer chains, hindering intermolecular and intramolecular charge transport.
Quantitative Data Summary
The following table summarizes the electrical conductivity of polyaniline and its ortho-alkylated derivatives. The data illustrates a clear trend of decreasing conductivity with increasing alkyl chain length.
| Polymer Name | Alkyl Substituent | Electrical Conductivity (S/cm) |
| Polyaniline (PANI) | None | 10 – 100 |
| Poly(o-toluidine) | Methyl (-CH₃) | > Poly(o-ethylaniline) |
| Poly(o-ethylaniline) | Ethyl (-C₂H₅) | > Poly(o-propylaniline) |
| Poly(o-propylaniline) | Propyl (-C₃H₇) | < Poly(o-ethylaniline) |
Note: While the qualitative trend is well-established, specific numerical values can vary depending on the synthesis conditions, dopant, and measurement technique. The values for the substituted derivatives are presented qualitatively based on the established trend.
Experimental Protocols
The synthesis and characterization of these polyaniline derivatives typically involve the following procedures:
Synthesis of Polyaniline Derivatives
The most common method for synthesizing polyaniline and its derivatives is chemical oxidative polymerization .
Materials:
-
Aniline or ortho-substituted aniline monomer (o-toluidine, o-ethylaniline, o-propylaniline)
-
Ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant
-
Hydrochloric acid (HCl) or other suitable acid as a dopant
-
Distilled water
-
Methanol or acetone for washing
Procedure:
-
The aniline monomer is dissolved in an acidic solution (e.g., 1 M HCl) and the solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled solution of ammonium persulfate in the same acidic solution is added dropwise to the monomer solution with constant stirring.
-
The molar ratio of oxidant to monomer is typically maintained at 1:1.
-
The polymerization reaction is allowed to proceed for a specified time (e.g., 2-4 hours), during which the color of the solution changes, indicating the formation of the polymer.
-
The precipitated polymer is collected by filtration and washed repeatedly with distilled water and methanol or acetone to remove unreacted monomer, oxidant, and oligomers.
-
The final polymer product is dried under vacuum at a controlled temperature (e.g., 60 °C) for 24 hours.
Measurement of Electrical Conductivity
The electrical conductivity of the synthesized polymer powders is typically measured using the four-point probe method .[1] This technique is preferred as it minimizes the influence of contact resistance on the measurement.
Apparatus:
-
Four-point probe setup with four equally spaced collinear probes
-
A constant current source
-
A voltmeter
-
A pelletizer to form a compressed pellet of the polymer powder
Procedure:
-
The dried polymer powder is compressed into a circular pellet of uniform thickness using a hydraulic press.
-
The four probes are brought into contact with the surface of the pellet.
-
A constant DC current is passed through the two outer probes.
-
The voltage drop across the two inner probes is measured.
-
The electrical conductivity (σ) is calculated using the following formula: σ = (I / V) * (ln(2) / (π * t)) where:
-
I is the applied current
-
V is the measured voltage
-
t is the thickness of the pellet
-
Relationship Between Alkyl Chain Length and Conductivity
The observed decrease in electrical conductivity with increasing alkyl chain length can be primarily attributed to steric hindrance.[2][3] The presence of bulkier alkyl groups at the ortho position forces the polymer backbone to adopt a more twisted and non-planar conformation. This increased torsion angle between adjacent phenyl rings disrupts the π-orbital overlap along the polymer chain, which is essential for efficient charge delocalization and transport. Consequently, both intramolecular (along the chain) and intermolecular (between chains) charge hopping become less favorable, leading to a reduction in overall conductivity.
Caption: Relationship between alkyl chain length and conductivity.
This guide provides a foundational understanding of how structural modifications, specifically the length of alkyl substituents, can be used to tune the electrical properties of polyaniline. For researchers in drug development and related fields, this knowledge is crucial for designing and fabricating novel materials with tailored conductive properties for advanced applications.
References
Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity and Interference in N-Hexylaniline Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of N-Hexylaniline is paramount. However, the journey to precise measurement is often fraught with challenges of cross-reactivity and interference. This guide provides an objective comparison of common analytical methods, supported by experimental data, to illuminate the path toward reliable and robust this compound analysis.
This publication delves into the intricacies of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By examining their performance in the face of potential interferents and structurally similar compounds, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific application.
Performance Under Scrutiny: A Head-to-Head Comparison
The choice between HPLC and GC-MS for this compound analysis hinges on a variety of factors, including the sample matrix, required sensitivity, and the potential for interfering substances. The following tables summarize the key performance characteristics of each method, drawing on data from studies on this compound and structurally related aniline derivatives.
Table 1: Performance Characteristics of HPLC-UV for Aromatic Amine Analysis
| Parameter | Typical Performance | Remarks |
| Linearity (R²) | >0.998 | Demonstrates a strong correlation between concentration and response. |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/L | Suitable for moderately low concentration samples. |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 mg/L | The lowest concentration that can be reliably quantified. |
| Accuracy (% Recovery) | 85% - 110% | Indicates good agreement between measured and true values. |
| Precision (%RSD) | < 5% | Shows high repeatability of the measurement. |
Note: Data is representative of performance for aromatic amines and serves as an estimate for this compound analysis.
Table 2: Performance Characteristics of GC-MS for Aromatic Amine Analysis
| Parameter | Typical Performance | Remarks |
| Linearity (R²) | >0.999 | Excellent correlation, suitable for a wide concentration range. |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | Higher sensitivity compared to HPLC-UV. |
| Limit of Quantitation (LOQ) | 0.5 - 50 µg/L | Enables the quantification of trace amounts. |
| Accuracy (% Recovery) | 90% - 115% | High accuracy, particularly with the use of internal standards. |
| Precision (%RSD) | < 10% | Reliable and reproducible results. |
Note: Data is representative of performance for aromatic amines and serves as an estimate for this compound analysis.
The Challenge of Cross-Reactivity and Interference
A critical aspect of any analytical method is its specificity – the ability to measure the analyte of interest without interference from other compounds in the sample. For this compound, potential interferents include its structural isomers and other aniline derivatives.
Table 3: Potential Cross-Reactivity and Interference in this compound Analysis
| Analytical Method | Potential Interferents | Mitigation Strategies |
| HPLC-UV | Positional isomers (e.g., 2-Hexylaniline, 3-Hexylaniline), other alkylated anilines, co-eluting matrix components. | Optimization of mobile phase composition and gradient, use of high-resolution columns, adjustment of pH. |
| GC-MS | Isomers with similar fragmentation patterns, co-eluting compounds with similar mass-to-charge ratios, matrix components affecting ionization. | Optimization of temperature programming, use of high-resolution capillary columns, selected ion monitoring (SIM), use of tandem mass spectrometry (MS/MS). |
Visualizing the Workflow and Interference Pathways
To better understand the analytical processes and the points at which interference can occur, the following diagrams illustrate the experimental workflows and the logical relationships of potential interferences.
Figure 1: Generalized experimental workflows for HPLC and GC-MS analysis.
Figure 2: Logical relationships of potential interferences in this compound analysis.
Detailed Experimental Protocols
Reproducibility and accuracy are cornerstones of reliable analytical data. The following are representative experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Method for the Determination of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Validation Parameters:
-
Specificity: Analyze blank and spiked matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of calibration standards and inject them to establish the linear range and correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Conduct replicate injections of a standard solution to determine the relative standard deviation (RSD).
-
Protocol 2: GC-MS Method for the Determination of this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Methanol (GC grade).
-
This compound reference standard.
-
Internal standard (e.g., N-Heptylaniline).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a known concentration.
-
Add the internal standard solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
-
Validation Parameters:
-
Specificity: Analyze blank matrix extracts to ensure the absence of interfering peaks at the retention time and m/z of this compound.
-
Linearity: Prepare and analyze a series of calibration standards containing the internal standard.
-
Accuracy: Determine recovery from spiked matrix samples.
-
Precision: Evaluate repeatability and intermediate precision through replicate analyses.
-
Conclusion
The selection of an analytical method for this compound requires a careful consideration of the specific research or quality control needs. While HPLC-UV offers a robust and straightforward approach for routine analysis, GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level quantification and in complex matrices where interference is a significant concern. By understanding the potential for cross-reactivity and implementing appropriate validation and mitigation strategies, researchers can ensure the generation of accurate and reliable data in their pursuit of scientific advancement.
Safety Operating Guide
Proper Disposal of N-Hexylaniline: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of N-Hexylaniline are critical for ensuring laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.
This compound and its contaminated materials are classified as hazardous waste and must be managed accordingly. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[1][2] Adherence to local, regional, and national hazardous waste regulations is mandatory.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). |
| Body Protection | Lab coat, apron, or coveralls to prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. |
Spill Management
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent should then be collected in a suitable, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol for this compound
The following is a general step-by-step protocol for the disposal of this compound waste in a laboratory setting. This procedure should be adapted to comply with your institution's specific guidelines.
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Choose a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Consult the Safety Data Sheet (SDS) for specific chemical incompatibilities.
-
Collection: Carefully transfer the this compound waste into the designated container, avoiding splashes or spills. Do not fill the container to more than 80% of its capacity to allow for expansion.
-
Storage: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.[1][2]
-
Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and proper disposal.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of N-Hexylaniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of N-Hexylaniline, focusing on operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Equipment/Control | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash protection. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Specific glove material breakthrough times for this compound are not readily available; therefore, it is crucial to consult with safety suppliers for the most resistant glove material. Nitrile or neoprene gloves are often recommended for handling aromatic amines. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] A recommended filter type is a multi-purpose/ABEK conforming to EN14387, or a Type K (green) ammonia and organic ammonia derivatives filter.[1][2] |
| Engineering Controls | Work in a well-ventilated area.[1][2] The use of a chemical fume hood is the preferred method for controlling inhalation exposure. Ensure that eyewash stations and safety showers are close to the workstation location.[2] |
Experimental Protocols: Step-by-Step Guidance for Handling and Disposal
Adherence to a strict, procedural workflow is critical for minimizing risks associated with this compound. The following protocols outline the necessary steps for safe handling and disposal.
Handling Protocol
-
Preparation and Precaution :
-
Before handling, ensure all necessary PPE is donned correctly.
-
Confirm that the chemical fume hood is functioning properly.
-
Have spill control materials readily available.
-
-
Dispensing and Use :
-
Post-Handling :
-
Upon completion of work, decontaminate the work area.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
-
Waste Segregation :
-
Collect all this compound waste, including contaminated consumables and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Management :
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure waste containers are kept closed when not in use.
-
-
Disposal Procedure :
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
